O-(4-Nitrophenyl)hydroxylamine
描述
Structure
3D Structure
属性
IUPAC Name |
O-(4-nitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKBWPOLBTKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574244 | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-55-4 | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-(4-Nitrophenyl)hydroxylamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-(4-Nitrophenyl)hydroxylamine, a key reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key reaction, outlines safety and handling procedures, and discusses its role as a versatile building block in the creation of complex organic molecules.
Chemical and Physical Properties
This compound, identified by the CAS Number 33543-55-4 , is a pale yellow solid at room temperature.[1] It is a crucial intermediate for synthetic chemists, valued for its reactivity in forming new chemical bonds.[1]
Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 33543-55-4 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2][4] |
| Melting Point | 126-127 °C | [1] |
| Purity | Typically >98% | [3] |
| Physical Form | Solid | |
| Appearance | White to pale yellow | [1] |
| Storage Temperature | 2-8 °C (Refrigerator) |
Synthesis of this compound
A common and effective method for the synthesis of this compound and its derivatives is through the reduction of the corresponding oximes.[5][6]
Experimental Protocol: Synthesis from an Oxime Precursor
This protocol is adapted from a general method for the synthesis of O-(4-nitrophenyl)hydroxylamines from their respective oximes.[5][6]
Materials:
-
Appropriate oxime precursor
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve the starting oxime in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (NaBH₃CN) in methanol to the cooled oxime solution.
-
Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of hydrochloric acid. Monitor the pH closely.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
The synthesis yields for this type of reaction are typically in the range of 65-75%.[5][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Chemoselective Amide Formation
This compound is a valuable reagent for the chemoselective formation of amides from pyruvic acid derivatives. This reaction is significant in peptide synthesis and the development of novel pharmaceuticals.[5][6]
Experimental Protocol: Amide Formation
The following is a generalized protocol for the reaction of an this compound with a pyruvic acid derivative.[5]
Materials:
-
This compound or a derivative
-
Pyruvic acid derivative
-
Solvent (e.g., a mixture of DMSO and phosphate-buffered saline)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in the chosen solvent system in a reaction vessel.
-
Add the pyruvic acid derivative to the solution. Typically, a slight excess of the pyruvic acid derivative is used.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the amide product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
-
Upon completion, the desired amide can be isolated and purified using standard chromatographic techniques.
This reaction demonstrates high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[5]
Reaction Workflow Diagram
Caption: Workflow of chemoselective amide bond formation.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | Warning |
Data sourced from PubChem.[2]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]
Handling and Storage
-
Handling: Avoid dust formation and contact with skin and eyes. Use in a well-ventilated area.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep refrigerated at 2-8 °C.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its ability to participate in chemoselective reactions makes it particularly useful in the complex synthetic pathways required for drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. Researchers and scientists can leverage the information in this guide to facilitate their work with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > this compound - [N69631] [synthonix.com]
- 4. 4-Nitrophenylhydroxylamine | C6H6N2O3 | CID 5486551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of O-(4-Nitrophenyl)hydroxylamine from 4-Nitrophenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of O-(4-Nitrophenyl)hydroxylamine, a key intermediate in various chemical and pharmaceutical applications. This document outlines two primary synthetic strategies, starting from readily available precursors: the direct nucleophilic aromatic substitution (SNAr) on a 4-halonitrobenzene and the Mitsunobu reaction involving 4-nitrophenol. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various bioactive molecules and specialized chemical reagents. Its structure, featuring a reactive hydroxylamine moiety linked to an electron-deficient aromatic ring, allows for a diverse range of chemical transformations. This guide focuses on elucidating the most practical and efficient methods for its laboratory-scale synthesis.
Synthetic Methodologies
Two principal synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This approach leverages the high reactivity of 4-halonitrobenzenes towards nucleophilic attack. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by hydroxylamine. The reaction of 4-fluoronitrobenzene or 4-chloronitrobenzene with hydroxylamine hydrochloride in the presence of a base is a direct and efficient method for the synthesis of this compound. A Hungarian patent describes a similar reaction for a substituted nitrophenyl derivative, providing a strong basis for this protocol.[1]
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution Pathway.
Experimental Protocol:
A detailed experimental protocol, adapted from a similar reported procedure[1], is provided below:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), hydroxylamine hydrochloride (1.2 eq), ethanol, and water.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Fluoronitrobenzene | [1] (adapted) |
| Key Reagents | Hydroxylamine HCl, NaOH | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | Not explicitly reported for this specific product, but related reactions suggest moderate to good yields. |
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for the formation of the C-O bond between 4-nitrophenol and a protected hydroxylamine derivative, such as N-hydroxyphthalimide.[2][3][4] This reaction proceeds via an alkoxyphosphonium salt intermediate and typically results in the inversion of stereochemistry if a chiral alcohol is used. Subsequent deprotection of the phthalimide group yields the desired product.
Reaction Scheme:
Caption: Mitsunobu Reaction Pathway.
Experimental Protocol:
A general protocol for the Mitsunobu reaction is as follows:[5]
-
Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DCM), add triphenylphosphine (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification of Intermediate: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-(4-nitrophenoxy)phthalimide intermediate.
-
Deprotection: Dissolve the intermediate in a suitable solvent (e.g., ethanol or THF) and treat with hydrazine hydrate (1.5 eq).
-
Final Product Isolation: After the deprotection is complete (monitored by TLC), filter the reaction mixture to remove the phthalhydrazide byproduct. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenol | [2][4] |
| Key Reagents | N-Hydroxyphthalimide, PPh3, DIAD/DEAD, Hydrazine hydrate | [2][4][5] |
| Solvent | Anhydrous THF or DCM | [5] |
| Reaction Temperature | 0 °C to room temperature | [5] |
| Typical Yield | Yields for similar Mitsunobu reactions are generally reported to be good to excellent. | [4] |
Experimental Workflow
The following diagram illustrates a generalized workflow applicable to both synthetic methods, from reaction setup to final product characterization.
Caption: General Experimental Workflow.
Product Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C6H6N2O3 | [6][7] |
| Molecular Weight | 154.12 g/mol | [6][7] |
| Appearance | White to pale yellow solid | [8] |
| Melting Point | 126-127 °C | [8] |
| Purity (typical) | >98% | [9] |
| CAS Number | 33543-55-4 | [6][7] |
Safety Considerations
-
4-Nitrophenol and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The Mitsunobu reaction involves reagents (DIAD/DEAD) that are potentially explosive and should be handled with care. The reaction should be conducted in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme caution in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.
References
- 1. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. This compound | 33543-55-4 | FN143791 [biosynth.com]
- 7. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthonix, Inc > this compound - [N69631] [synthonix.com]
O-(4-Nitrophenyl)hydroxylamine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of O-(4-Nitrophenyl)hydroxylamine, a key reagent in organic synthesis. The information is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Molecular and Physical Properties
This compound is a nitroaromatic compound with the chemical formula C₆H₆N₂O₃.[1][2][3] It presents as a white to pale yellow solid and is characterized by a melting point of 126-127°C.[4] The compound's purity is typically high, often in the range of 98-99%.[4] For optimal stability, it is recommended to store this compound at temperatures between 2°C and 8°C.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 154.12 g/mol | [3][5] |
| CAS Number | 33543-55-4 | [3][4][5] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 126-127°C | [4] |
| Purity | 98-99% | [4] |
| Storage Temperature | 2°C - 8°C | [5] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])ON | [3][5] |
| InChIKey | OOHKBWPOLBTKMR-UHFFFAOYSA-N | [3] |
| IUPAC Name | This compound | [3] |
Molecular Structure
The molecular structure of this compound consists of a hydroxylamine group (-ONH₂) attached to a phenyl ring, which is substituted with a nitro group (-NO₂) at the para position.
Caption: Molecular structure of this compound.
Experimental Protocols: Synthesis
Several synthetic routes for this compound and its derivatives have been reported. A common method involves the reduction of corresponding oximes. Another established procedure is the reaction of ethyl N-(4-nitrophenoxy)acetimidate with hydrochloric acid, followed by neutralization.[4]
Below is a detailed experimental protocol for the synthesis of a closely related analog, O-(2-methyl-4-nitrophenyl)hydroxylamine, which illustrates a typical synthetic pathway for this class of compounds.
Synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine [6]
This procedure details the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine from 2-fluoro-5-nitrotoluene and hydroxylamine hydrochloride.
Materials:
-
2-fluoro-5-nitrotoluene
-
Hydroxylamine hydrochloride
-
Ethyl alcohol
-
Water
-
Sodium hydroxide solution (400 g/L)
-
Methylene chloride
-
Silica gel
Procedure:
-
In a suitable reaction vessel, combine 8.35 g of 2-fluoro-5-nitrotoluene, 84 ml of ethyl alcohol, and 15.5 g of water.
-
To this mixture, add hydroxylamine hydrochloride.
-
Cool the reaction mixture to 0°C.
-
Over a period of 15 minutes, add 22 ml of a 400 g/L sodium hydroxide solution to the mixture, ensuring the temperature is maintained at 0°C.
-
Allow the temperature of the reaction mixture to rise to 20°C.
-
Stir the mixture for 17 hours at 20°C.
-
After the reaction is complete, pour the mixture into water.
-
Extract the aqueous mixture with methylene chloride.
-
Wash the organic phase with water.
-
Dry the organic phase and then evaporate the solvent to dryness.
-
Purify the resulting product by chromatography on silica gel using methylene chloride as the eluent.
-
This process yields 1.1 g of O-(2-methyl-4-nitrophenyl)hydroxylamine, which has a melting point of 118°C.
Logical Workflow for Synthesis
The synthesis described above follows a logical progression from starting materials to the final purified product. This can be visualized as a workflow diagram.
Caption: Workflow for the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 33543-55-4 | FN143791 [biosynth.com]
- 6. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]
An In-depth Technical Guide to O-(4-Nitrophenyl)hydroxylamine for Researchers and Drug Development Professionals
IUPAC Name: O-(4-nitrophenyl)hydroxylamine
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis with notable applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its role in the chemoselective formation of amides.
Core Properties and Data
This compound is a solid, pale yellow compound valued for its utility as a chemical intermediate.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 33543-55-4 | Sigma-Aldrich[3] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 154.13 g/mol | Sigma-Aldrich[3] |
| Appearance | White to pale yellow solid | [General Knowledge] |
| Melting Point | 126-127 °C | [General Knowledge] |
| Purity | Typically >98% | Synthonix, Inc[3] |
| Storage Conditions | 2°C - 8°C (Refrigerator) | Sigma-Aldrich[3] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])ON | PubChem[2] |
| InChIKey | OOHKBWPOLBTKMR-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of the corresponding oxime. Another approach utilizes the reaction of a nitrophenoxy intermediate.
Experimental Protocol: Synthesis via Oxime Reduction
A series of O-(4-nitrophenyl)hydroxylamines can be synthesized from their respective oximes.[4][5] The following protocol is a representative example of this synthetic strategy.
Materials:
-
Appropriate oxime precursor
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl) to adjust pH
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
The oxime precursor is dissolved in methanol.
-
The pH of the solution is carefully adjusted to 3 using hydrochloric acid.
-
An excess of sodium cyanoborohydride (NaBH₃CN) is added to the solution in pulses. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the methanol is removed under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography to yield the desired this compound. Yields for this method are typically in the range of 65-75%.[4][5]
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent, primarily recognized for its role in the chemoselective formation of amide bonds, which are fundamental linkages in a vast array of pharmaceutical compounds.
Chemoselective Amide Formation
This compound and its derivatives react with pyruvic acid derivatives to form amides in good yields.[4] This reaction is highly chemoselective, proceeding efficiently in the presence of other nucleophilic functional groups such as amines, thiols, phenols, and carboxylic acids.[4]
Experimental Protocol: Amide Formation with Pyruvic Acid
Materials:
-
N-phenethyl-O-(4-nitrophenyl)hydroxylamine (as a representative hydroxylamine derivative)
-
Pyruvic acid
-
Phosphate buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Other nucleophiles for competition experiments (e.g., glycine, cysteine, phenol, hexanoic acid, lysine)
Procedure for Competition Experiment:
-
A solution is prepared containing 1 equivalent of N-phenethyl-O-(4-nitrophenyl)hydroxylamine and 2 equivalents of pyruvic acid in a 68% DMSO/phosphate buffered saline mixture.
-
Other nucleophiles (glycine, cysteine, phenol, hexanoic acid, and lysine) are also present in the reaction mixture.
-
The reaction is stirred at room temperature and monitored over time by a suitable analytical method (e.g., HPLC, NMR) to determine the formation of the desired amide product versus products from reactions with the other nucleophiles.
-
The results demonstrate significant selectivity for the reaction between the hydroxylamine and pyruvic acid to form the amide.[4]
The ability of the N-OR substituent to act as a good leaving group plays a crucial role in the reactivity of the hydroxylamine with pyruvic acid.[4]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Synthesis of this compound via Oxime Reduction.
Caption: Chemoselective Amide Formation Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 33543-55-4 [sigmaaldrich.com]
- 4. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Solubility Profile of O-(4-Nitrophenyl)hydroxylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of O-(4-Nitrophenyl)hydroxylamine in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, drug discovery, and materials science, where it serves as a key intermediate. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as 4-nitrophenol and N-phenylhydroxylamine, a qualitative solubility profile can be inferred. This compound, being a polar molecule, is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is crucial for solvent selection in reaction setups, purification processes, and formulation development.
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can form hydrogen bonds with the hydroxylamine and nitro functional groups of the solute, facilitating dissolution. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability promote the solubility of polar compounds like this compound. | |
| Polar Aprotic | Acetone | High | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the solute through dipole-dipole interactions.[1] |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds, including nitrophenols, suggesting good solubility for the target compound.[1] | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic compounds, including those with nitro and hydroxyl groups. | |
| N,N-Dimethylformamide (DMF) | High | DMF is another highly polar aprotic solvent with strong solvating power for polar organic molecules. | |
| Slightly Polar | Ethyl Acetate | Moderate | The ester functionality provides some polarity, allowing for moderate dissolution of polar solutes. |
| Dichloromethane (DCM) | Moderate | While less polar than protic or aprotic polar solvents, DCM can still dissolve many organic compounds with moderate polarity.[2] | |
| Nonpolar | Hexane | Low | As a nonpolar alkane, hexane lacks the ability to form significant attractive interactions with the polar functional groups of this compound.[1] |
| Toluene | Low | Toluene is a nonpolar aromatic solvent and is not expected to be a good solvent for this polar compound. |
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a solid organic compound like this compound is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
Thermogravimetric Analysis of O-(4-Nitrophenyl)hydroxylamine: A Technical Guide
Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) data for O-(4-Nitrophenyl)hydroxylamine is limited. The data and decomposition pathways presented in this guide are projected based on the analysis of its constituent functional groups—a nitroaromatic system and a hydroxylamine moiety—and data from structurally related compounds. This document is intended to serve as a foundational resource and a template for the thermal analysis of this compound and similar molecules.
Introduction
This compound is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a nitro group attached to a phenyl ring and an O-hydroxylamine substituent, suggests a potential for thermal instability. The nitro group is an energetic functional group, and the N-O bond in the hydroxylamine moiety is relatively weak. Understanding the thermal stability and decomposition characteristics of this compound is crucial for safe handling, storage, and application in various chemical processes.
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a projected thermal decomposition profile for this compound, a detailed experimental protocol for its TGA, and visual representations of the experimental workflow and a plausible decomposition pathway.
Projected Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the presence of both the nitro and hydroxylamine groups. Based on data from related compounds such as 4-nitroaniline and various nitrophenols, a plausible decomposition profile can be projected. The decomposition is expected to be exothermic and may proceed rapidly once initiated.
The initial decomposition step is likely to involve the homolytic cleavage of the relatively weak N-O bond of the hydroxylamine group or the C-N bond of the nitro group. Subsequent reactions could involve complex radical mechanisms, leading to the formation of various gaseous products and a solid residue.
Quantitative Data Summary
The following table summarizes the projected quantitative data for the thermogravimetric analysis of this compound under an inert atmosphere.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Primary Gaseous Products (Projected) |
| Initial Decomposition | 150 - 250 | ~ 30 - 40 | H₂O, NO, NO₂ |
| Main Decomposition | 250 - 400 | ~ 50 - 60 | CO, CO₂, HCN, N₂ |
| Final Stage | > 400 | ~ 5 - 10 | Char residue |
Experimental Protocol
This section outlines a representative experimental protocol for conducting the thermogravimetric analysis of this compound. Given the potential energetic nature of the compound, appropriate safety precautions must be taken.
4.1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a sensitive microbalance.
-
Crucibles: Open alumina or platinum crucibles are recommended.
-
Purge Gas: High-purity nitrogen or argon for an inert atmosphere.
4.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 2-5 mg of the sample into a clean, tared TGA crucible. A smaller sample size is recommended to minimize the risk of a rapid exothermic event.
4.3. TGA Procedure
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Temperature Program:
-
Initial Isothermal: Hold the temperature at 30°C for 10 minutes to allow the sample weight to stabilize.
-
Heating Ramp: Increase the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) may be used for better resolution of decomposition steps.
-
Final Isothermal (Optional): Hold at 500°C for 10 minutes to ensure complete decomposition.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
4.4. Data Analysis
-
Plot the percentage mass loss as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset and end temperatures for each decomposition step.
-
Quantify the percentage mass loss for each step.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the TGA of this compound.
5.2. Projected Thermal Decomposition Pathway
An In-depth Technical Guide to the Synthesis of O-(4-Nitrophenyl)hydroxylamine from 4-Nitrobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of O-(4-Nitrophenyl)hydroxylamine from its corresponding oxime, 4-nitrobenzaldehyde oxime. This process involves a two-step synthetic route: the formation of the oxime from 4-nitrobenzaldehyde, followed by the selective reduction of the oxime to the desired hydroxylamine derivative. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication in a research and development setting.
Synthesis Overview
The synthesis of this compound from 4-nitrobenzaldehyde is a sequential process. The first step involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldehyde oxime. The subsequent and crucial step is the selective reduction of the C=N double bond of the oxime to yield this compound. A notable method for this reduction utilizes sodium cyanoborohydride (NaBH3CN) under acidic conditions, which has been reported to produce yields in the range of 65-75%[1][2].
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid | 103-106 | 555-16-8 |
| 4-Nitrobenzaldehyde Oxime | C₇H₆N₂O₃ | 166.14[2] | White to pale yellow solid | - | 3717-25-7 |
| This compound | C₆H₆N₂O₃ | 154.12[3] | White to pale yellow solid[4] | 126-127[4] | 33543-55-4[3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 4-nitrobenzaldehyde oxime and its subsequent reduction to this compound.
Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime
Several methods have been reported for the synthesis of 4-nitrobenzaldehyde oxime. Below are two effective protocols.
Protocol 1: Reflux in Ethanol
This protocol is a classic and reliable method for oxime formation.
-
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (0.907 g, 5 mmol) in 25 mL of ethanol, warming the solution if necessary.
-
To the warm solution, add hydroxylamine hydrochloride (0.417 g, 6 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol).
-
Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated mixture and add water to precipitate the oxime.
-
Isolate the precipitated 4-nitrobenzaldehyde oxime by filtration.
-
Wash the solid with an excess of water and dry.
-
The crude product can be recrystallized from ethanol to obtain the pure compound[2].
-
Protocol 2: Room Temperature in Mineral Water/Methanol
This is a more environmentally friendly and rapid method.
-
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Mineral water/Methanol (1:1 v/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel at room temperature, place 4-nitrobenzaldehyde (0.25 mmol) and hydroxylamine hydrochloride (0.30 mmol).
-
Add 2.0 mL of a 1:1 (v/v) mixture of mineral water and methanol.
-
Stir the mixture at room temperature for approximately 10 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, work up the reaction mixture with a mixture of ethyl acetate and water.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The product can be purified by flash column chromatography[5]. A yield of 95% has been reported for this method[5].
-
Step 2: Synthesis of this compound
This step involves the selective reduction of the 4-nitrobenzaldehyde oxime.
-
Materials:
-
4-Nitrobenzaldehyde oxime
-
Sodium cyanoborohydride (NaBH₃CN)
-
A suitable solvent (e.g., methanol or a similar protic solvent)
-
An acidic buffer or solution to maintain pH 3
-
-
Procedure:
Visualization of Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Characterization Data
The following table summarizes the expected characterization data for the intermediate and final products.
| Compound | 1H NMR | 13C NMR |
| 4-Nitrobenzaldehyde Oxime | 1H NMR data is available in the literature, often showing characteristic peaks for the aromatic protons and the oxime proton. | 13C NMR data is available in the literature, showing signals for the aromatic carbons and the C=N carbon. |
| This compound | Expected to show signals for the aromatic protons and the amine protons. | Expected to show signals for the aromatic carbons. |
Note: Detailed and specific NMR and other spectroscopic data for this compound synthesized via the reduction of its oxime with NaBH3CN should be acquired and compared with literature values for confirmation of the structure and purity.
Conclusion
The synthesis of this compound from 4-nitrobenzaldehyde via the corresponding oxime is a feasible and efficient process. The formation of the oxime intermediate can be achieved in high yields through various established methods. The subsequent reduction of the oxime to the target hydroxylamine using sodium cyanoborohydride under acidic conditions is a key step that provides good yields. This technical guide provides the necessary protocols and data to aid researchers in the successful synthesis and characterization of this compound for its application in drug development and other scientific research. Further optimization of the reduction step may be required to enhance yields and purity based on specific laboratory conditions and available equipment.
References
- 1. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN In the Presence of MoCl5/NaHSO4·H2O System | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Reactivity of O-(4-Nitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily recognized for its role in chemoselective amide bond formation and as an electrophilic aminating agent. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity, making it a valuable tool for the construction of complex molecules under mild conditions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and reactivity patterns of this compound, with a focus on quantitative data and detailed experimental protocols to aid in its practical application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 33543-55-4 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 126-127 °C |
| Storage | Store at 2-8 °C |
Synthesis of this compound
This compound and its derivatives are typically synthesized from the corresponding oximes. A common and effective method involves the reduction of the oxime precursor using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.
Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde Oxime
This protocol is adapted from the work of Kumar et al. (2012).[1][2]
Materials:
-
4-Nitrobenzaldehyde oxime
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitrobenzaldehyde oxime in methanol, add 1 M HCl to adjust the pH to approximately 3.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of sodium cyanoborohydride to the solution in portions over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Yields: The synthesis of a series of O-(4-nitrophenyl)hydroxylamines from their respective oximes typically results in yields ranging from 65-75%.[1][2]
Reactivity and Key Applications
The reactivity of this compound is dominated by the lability of the N-O bond and the electrophilic nature of the nitrogen atom, enhanced by the p-nitrophenyl group.
Chemoselective Amide Bond Formation
A primary application of this compound is in the chemoselective formation of amides from α-keto acids, such as pyruvic acid derivatives. This reaction proceeds under mild conditions and displays remarkable chemoselectivity, tolerating the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[1][2]
Reaction Mechanism: The proposed mechanism involves the initial formation of an intermediate by the reaction of the hydroxylamine with the α-keto acid. This is followed by an intramolecular rearrangement and elimination of the p-nitrophenolate leaving group to form the amide product. The ability of the p-nitrophenyl group to stabilize the negative charge on the oxygen atom makes it an excellent leaving group, which is a key factor in the reaction's efficiency.[1]
Quantitative Data: Amide Formation with Pyruvic Acid Derivatives
The following table summarizes the yields for the reaction of various N-substituted O-(4-nitrophenyl)hydroxylamines with pyruvic acid.[1]
| N-Substituent | Yield (%) |
| Benzyl | 85 |
| Phenethyl | 90 |
| 3-Phenylpropyl | 88 |
| Isopropyl | 75 |
Experimental Protocol: Amide Formation
This protocol is a general representation based on the work of Kumar et al. (2012).[1][2]
Materials:
-
N-substituted this compound
-
Pyruvic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the N-substituted this compound and pyruvic acid (typically 1:2 molar ratio) in a mixture of DMSO and PBS (e.g., 68% DMSO in PBS).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Electrophilic Amination
This compound and related O-aryl hydroxylamines can act as electrophilic aminating agents. The electron-deficient nitrogen atom can be attacked by various nucleophiles, leading to the introduction of an amino group. This reactivity has been harnessed in the synthesis of aziridines and other nitrogen-containing compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine, a related and even more reactive reagent, has been used for the direct amination of β-ketoesters. While specific protocols for this compound in this context are less common in the literature, its potential as an electrophilic aminating agent is an important aspect of its reactivity profile.
Conclusion
This compound is a valuable synthetic tool with well-defined reactivity. Its utility in the chemoselective formation of amide bonds under mild conditions makes it particularly attractive for applications in peptide synthesis and the late-stage functionalization of complex molecules. Furthermore, its potential as an electrophilic aminating agent opens avenues for the synthesis of a variety of nitrogen-containing compounds. The experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this versatile reagent in research and development settings. Further exploration of its reactivity, particularly in the realm of electrophilic amination and the synthesis of heterocyclic systems, is a promising area for future investigation.
References
Methodological & Application
Application Notes and Protocols for Primary Amine Synthesis Using O-(4-Nitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of primary amines utilizing O-(4-Nitrophenyl)hydroxylamine as an electrophilic aminating agent. This methodology offers a valuable alternative to traditional methods for introducing a primary amine group, particularly in the synthesis of aniline derivatives.
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Electrophilic amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds. This compound is an effective electrophilic nitrogen source for the synthesis of primary amines from organometallic precursors such as organoboranes. This reagent offers a practical and efficient route to primary amines, including structurally diverse anilines.
Reaction Principle
The synthesis of primary amines using this compound proceeds via an electrophilic amination mechanism. The electron-withdrawing 4-nitrophenyl group activates the hydroxylamine, making the nitrogen atom susceptible to nucleophilic attack by an organometallic reagent (e.g., an aryl boronic acid). The reaction is proposed to proceed through the formation of an ate complex, followed by a 1,2-migration of the organic group from the boron to the nitrogen atom. Subsequent hydrolysis of the intermediate yields the desired primary amine.
Caption: Proposed reaction mechanism for primary amine synthesis.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
This compound can be synthesized from the corresponding oxime.[1][2] It is a solid that should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Synthesis of this compound
A general procedure for the synthesis of this compound from 4-nitrobenzaldehyde oxime is as follows:[1][2]
-
To a solution of 4-nitrobenzaldehyde oxime in a suitable solvent (e.g., methanol), add sodium cyanoborohydride (NaBH₃CN) in portions at a controlled pH (around 3).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield this compound, which can be further purified by recrystallization.
Protocol for the Synthesis of Primary Anilines from Aryl Boronic Acids
This protocol is adapted from procedures for similar electrophilic aminating agents.[5][6]
-
To a reaction vessel under an inert atmosphere, add the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium hydroxide (KOH, 2.0 equiv).
-
Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for primary aniline synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of primary anilines using an analogous electrophilic aminating agent, O-(diphenylphosphinyl)hydroxylamine (DPPH), with aryl boronic acids.[5][6] While the specific yields may vary with this compound, this data provides a useful benchmark for expected outcomes.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Aniline | 90 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 85 |
| 3 | 4-Chlorophenylboronic acid | 4-Chloroaniline | 88 |
| 4 | 3-Trifluoromethylphenylboronic acid | 3-(Trifluoromethyl)aniline | 82 |
| 5 | 2-Naphthylboronic acid | 2-Naphthylamine | 75 |
| 6 | Thiophene-2-boronic acid | Thiophen-2-amine | 65 |
Safety and Handling
This compound is a chemical that requires careful handling.[3][4]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[5]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive reagents | Ensure aryl boronic acid is of high quality. Synthesize fresh this compound. |
| Insufficient base | Use a stronger base or increase the equivalents of the base. | |
| Presence of water | Use anhydrous solvents and perform the reaction under a strict inert atmosphere. | |
| Incomplete reaction | Short reaction time | Allow the reaction to stir for a longer period. |
| Low temperature | Gently warm the reaction mixture (e.g., to 40-50 °C). | |
| Formation of side products | Decomposition of the hydroxylamine reagent | Add the hydroxylamine reagent in portions. |
| Protodeborylation of the boronic acid | Ensure anhydrous conditions and a sufficiently strong base. |
Conclusion
The use of this compound for the synthesis of primary amines, particularly anilines from aryl boronic acids, represents a valuable and efficient synthetic method. The mild reaction conditions and the potential for broad substrate scope make it an attractive tool for researchers in organic synthesis and drug development. Adherence to the detailed protocols and safety precautions outlined in these notes will facilitate the successful application of this methodology.
References
- 1. Electrophilic Amination with Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoselective Amide Formation with O-(4-Nitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. Achieving high chemoselectivity—the preferential reaction of one functional group in the presence of others—remains a significant challenge. This document details a protocol for the chemoselective formation of amides utilizing the reaction between an N-substituted O-(4-nitrophenyl)hydroxylamine and an α-keto acid, such as pyruvic acid. This method demonstrates remarkable selectivity, enabling amide bond formation without interference from other common nucleophilic groups like amines, thiols, phenols, and alcohols, making it a valuable tool for complex molecule synthesis.[1]
The core of this protocol is the reaction of an N-alkyl- or N-aryl-O-(4-nitrophenyl)hydroxylamine with an α-keto acid. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the key acyl transfer step. Competition experiments have shown that this reaction proceeds efficiently to form the desired amide even in the presence of an excess of other nucleophiles like glycine, cysteine, and lysine, highlighting its high degree of chemoselectivity.[1]
Mechanism of Action
The reaction proceeds through a proposed pathway involving the initial formation of an intermediate from the reaction of the hydroxylamine with the α-keto acid. This is followed by an intramolecular acyl transfer, leading to the formation of the stable amide bond and the release of the 4-nitrophenolate leaving group. The electron-withdrawing nature of the nitrophenyl group is crucial for the facile cleavage of the N-O bond, driving the reaction forward.
Below is a diagram illustrating the proposed logical relationship in the reaction.
Caption: Proposed reaction pathway for chemoselective amide formation.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted O-(4-nitrophenyl)hydroxylamines and their subsequent conversion to amides upon reaction with pyruvic acid. The data is based on the findings reported by Kumar et al. in The Journal of Organic Chemistry.
| Entry | N-Substituent of Hydroxylamine | Hydroxylamine Synthesis Yield (%) | Amide Product | Amide Formation Yield (%) |
| 1 | N-Phenethyl | 75 | N-Phenethyl-2-oxopropanamide | Good |
| 2 | N-Benzyl | 70 | N-Benzyl-2-oxopropanamide | Good |
| 3 | N-(4-Methoxybenzyl) | 68 | N-(4-Methoxybenzyl)-2-oxopropanamide | Good |
| 4 | N-(2,4-Dimethoxybenzyl) | 65 | N-(2,4-Dimethoxybenzyl)-2-oxopropanamide | Good |
| 5 | N-Propyl | 72 | N-Propyl-2-oxopropanamide | Good |
Note: The source literature describes the amide formation yields as "good" without providing specific quantitative values in the abstract. The yields for hydroxylamine synthesis are reported to be in the 65-75% range.[1]
Experimental Protocols
This section provides a general workflow and detailed protocols for the synthesis of the hydroxylamine precursors and the subsequent amide formation.
Experimental Workflow
The overall process can be visualized as a two-stage procedure: synthesis of the key hydroxylamine intermediate, followed by the chemoselective amide formation reaction.
Caption: General experimental workflow for amide synthesis.
Protocol 1: Synthesis of N-Substituted O-(4-Nitrophenyl)hydroxylamines
This protocol is adapted from the procedure described for the synthesis of the hydroxylamine precursors.[1]
Materials:
-
Substituted oxime (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (excess)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) to adjust pH
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting oxime in methanol.
-
Cool the solution in an ice bath and adjust the pH to ~3 by the dropwise addition of HCl.
-
Add an excess of NaBH₃CN to the solution in portions over a period of time (pulsed addition).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ until the solution is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound.
Protocol 2: Chemoselective Amide Formation
This is a general protocol for the reaction of an N-substituted this compound with pyruvic acid.[1]
Materials:
-
N-substituted this compound (1.0 eq)
-
Pyruvic acid (2.0 eq)
-
Solvent system (e.g., 68% DMSO in phosphate-buffered saline, pH 7.4)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-substituted this compound in the chosen solvent system.
-
Add pyruvic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography.
Applications and Advantages
-
High Chemoselectivity: The primary advantage of this protocol is its ability to form amide bonds in the presence of a wide range of other nucleophilic functional groups, which is particularly useful in the late-stage functionalization of complex molecules.[1]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, neutral pH), which helps to preserve sensitive functional groups elsewhere in the molecule.
-
Drug Development: This methodology can be applied to the synthesis of peptide fragments or other amide-containing bioactive molecules where selectivity is paramount.
-
Bioconjugation: The chemoselective nature of this reaction makes it a potential candidate for bioconjugation applications, where reactions must proceed cleanly in a complex biological medium.
Safety Precautions
-
This compound and its derivatives should be handled with care as they are potentially toxic.
-
Sodium cyanoborohydride is a toxic and flammable solid. Handle in a well-ventilated fume hood and avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Application Notes and Protocols: O-(4-Nitrophenyl)hydroxylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, demonstrating significant utility in the formation of amide bonds under mild and chemoselective conditions. This attribute makes it a valuable tool in the synthesis of pharmaceutical intermediates, where the presence of multiple functional groups necessitates reactions with high selectivity to avoid the need for extensive protecting group strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of amide-containing pharmaceutical intermediates, focusing on its reaction with α-keto acids.
Core Application: Chemoselective Amide Bond Formation
A primary application of this compound in pharmaceutical intermediate synthesis is its reaction with α-keto acids, such as pyruvic acid derivatives, to form amide bonds. This transformation is highly chemoselective, proceeding efficiently in the presence of other nucleophilic functional groups like amines, alcohols, and thiols, which are common in complex pharmaceutical building blocks.[1][2] The reaction is particularly advantageous for the late-stage modification of molecules and the synthesis of peptide fragments.
The general reaction mechanism involves the initial formation of an intermediate by the reaction of the hydroxylamine with the α-keto acid, followed by a rearrangement and loss of the 4-nitrophenoxy group to yield the desired amide.
Reaction Workflow
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Amide Synthesis
This protocol describes a general method for the chemoselective formation of an amide bond between an N-substituted this compound and a pyruvic acid derivative.[1][2]
Materials:
-
N-substituted this compound derivative
-
Pyruvic acid derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 equivalent of the N-substituted this compound derivative in a mixture of DMSO and phosphate buffered saline (e.g., 68% DMSO/PBS).
-
Add 2 equivalents of the pyruvic acid derivative to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide.
Quantitative Data
The yields of amide formation are generally good, though they can be influenced by the steric hindrance around the hydroxylamine and the specific pyruvic acid derivative used.[1][2]
| Hydroxylamine Derivative | Pyruvic Acid Derivative | Solvent System | Yield (%) | Reference |
| N-Phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic acid | 68% DMSO/PBS | Good | [1][2] |
| Various substituted O-(4-nitrophenyl)hydroxylamines | Pyruvic acid | Not specified | 65-75 (for hydroxylamine synthesis) | [1][2] |
Note: Specific yield data for a broad range of substrates is often found within the supporting information of the cited literature.
Signaling Pathway Analogy: A Logic Diagram of Chemoselectivity
The high chemoselectivity of the reaction can be visualized as a logical pathway where the desired reaction proceeds preferentially over potential side reactions.
Conclusion
This compound serves as an effective reagent for the chemoselective synthesis of amides from α-keto acids. This methodology is particularly relevant to pharmaceutical intermediate synthesis due to its mild reaction conditions and tolerance of various functional groups. The provided protocols and data offer a foundational guide for researchers and scientists in drug development to leverage this valuable synthetic tool. Further exploration of substrate scope and optimization of reaction conditions can extend the applicability of this reagent to a wider range of complex pharmaceutical targets.
References
Step-by-Step Guide for N-amination of Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the N-amination of pyridines, a crucial transformation in the synthesis of pharmaceuticals and other functional molecules. It covers key methodologies, including nucleophilic, electrophilic, and transition-metal-catalyzed approaches, with detailed experimental protocols and comparative data to aid in method selection and optimization.
Introduction to N-amination of Pyridines
The introduction of a nitrogen substituent onto the pyridine ring is a fundamental transformation in organic synthesis. Aminated pyridines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. This guide explores the primary strategies for achieving N-amination, offering detailed protocols for their practical implementation. The choice of method often depends on the substitution pattern of the pyridine, the desired amine substituent, and the tolerance of other functional groups present in the starting material.
Nucleophilic Amination: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines at the C2 position using sodium amide (NaNH₂) or a related strong base. This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.[1][2]
General Mechanism of the Chichibabin Reaction
The reaction is initiated by the nucleophilic attack of the amide anion at the C2 position of the pyridine ring, forming a σ-complex. Aromatization is then achieved through the elimination of a hydride ion, which subsequently deprotonates the newly introduced amino group or the solvent.[2]
Caption: Mechanism of the Chichibabin Reaction.
Experimental Protocol: Modified Chichibabin Reaction with NaH-Iodide Composite
A modern variation of the Chichibabin reaction employs a sodium hydride-iodide composite, which allows for milder reaction conditions and broader substrate scope, particularly for the introduction of primary alkylamines.[3]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Primary Amine (2.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)
-
Lithium Iodide (LiI, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridine (1.0 equiv), sodium hydride (3.0 equiv), and lithium iodide (2.0 equiv).
-
Add anhydrous THF to the flask.
-
Add the primary amine (2.0 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65-85 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope of the Modified Chichibabin Reaction
The NaH-Iodide composite method has been shown to be effective for a range of substituted pyridines and primary amines.[3]
| Entry | Pyridine Substrate | Amine | Product | Yield (%)[3] |
| 1 | Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 95 |
| 2 | 3-Methylpyridine | n-Butylamine | N-Butyl-3-methylpyridin-2-amine | 85 |
| 3 | 4-Methylpyridine | n-Butylamine | N-Butyl-4-methylpyridin-2-amine | 91 |
| 4 | 3-Methoxypyridine | n-Butylamine | N-Butyl-3-methoxypypyridin-2-amine | 7 (amination at C2) |
| 5 | 2,2'-Bipyridine | n-Butylamine | 6,6'-Di(butylamino)-2,2'-bipyridine | 92 |
Electrophilic N-amination: Synthesis of N-Aminopyridinium Salts
The direct N-amination of pyridines can be achieved using electrophilic aminating agents, leading to the formation of N-aminopyridinium salts. These salts are versatile intermediates in organic synthesis.[1] Common aminating agents include hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH).[1]
General Workflow for Electrophilic N-amination
The general workflow involves the reaction of a pyridine derivative with an electrophilic aminating agent in a suitable solvent, followed by isolation of the resulting N-aminopyridinium salt.
Caption: General workflow for electrophilic N-amination.
Experimental Protocol: Synthesis of N-Aminopyridinium Salts with DPH
This protocol describes the synthesis of N-aminopyridinium salts using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the electrophilic aminating agent.[1]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration
Procedure:
-
Dissolve the substituted pyridine (1.0 equiv) in dichloromethane.
-
Add a solution of O-(2,4-dinitrophenyl)hydroxylamine (1.0 equiv) in dichloromethane to the pyridine solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the precipitation of the product.
-
After complete precipitation, collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the N-aminopyridinium salt under vacuum.
Data Presentation: Comparison of Electrophilic Aminating Agents
The choice of aminating agent can significantly impact the yield of the N-aminopyridinium salt, especially with substituted pyridines.[1]
| Entry | Pyridine Substrate | Aminating Agent | Product | Yield (%)[1] |
| 1 | Pyridine | HOSA | 1-Aminopyridinium iodide | Low |
| 2 | Pyridine | MSH | 1-Aminopyridinium mesitylenesulfonate | Good |
| 3 | Pyridine | DPH | 1-Aminopyridinium 2,4-dinitrophenolate | 99 |
| 4 | 4-Methylpyridine | DPH | 1-Amino-4-methylpyridinium 2,4-dinitrophenolate | 98 |
| 5 | 4-Methoxypyridine | DPH | 1-Amino-4-methoxypyridinium 2,4-dinitrophenolate | 95 |
| 6 | 4-Chloropyridine | DPH | 1-Amino-4-chloropyridinium 2,4-dinitrophenolate | 85 |
Transition Metal-Catalyzed N-amination
Transition metal catalysis, particularly with palladium and copper, offers powerful and versatile methods for the N-amination of pyridines, often with high functional group tolerance and regioselectivity. These methods typically involve the coupling of a (pseudo)halopyridine with an amine or an ammonia surrogate.
Palladium-Catalyzed Amination of Halopyridines (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. For pyridines, this typically involves the coupling of a chloropyridine, bromopyridine, or pyridyl triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Entry | Bromopyridine | Amine | Ligand | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | BINAP | 95 |
| 2 | 3-Bromopyridine | Aniline | Xantphos | 88 |
| 3 | 4-Chloropyridine | Benzylamine | RuPhos | 92 |
| 4 | 2-Bromo-5-methylpyridine | Piperidine | DavePhos | 90 |
Copper-Catalyzed Amination
Copper-catalyzed methods provide a cost-effective alternative to palladium-catalyzed reactions. These can include the amination of halopyridines or the electrophilic amination of pyridyl organometallic reagents.
Caption: Logical relationships between different N-amination strategies.
Conclusion
The N-amination of pyridines is a well-developed field with a variety of reliable methods available to the synthetic chemist. The choice of method should be guided by the specific substrate, the desired product, and the practical considerations of the laboratory. The classic Chichibabin reaction remains a straightforward method for the synthesis of 2-aminopyridines from simple starting materials. Electrophilic amination provides access to versatile N-aminopyridinium salt intermediates. For more complex substrates and a broader range of amine coupling partners, transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, offer superior scope and functional group tolerance. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these important synthetic transformations.
References
O-(4-Nitrophenyl)hydroxylamine: A Chemoselective Reagent for Peptide Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine (ONPH) is emerging as a valuable reagent in peptide chemistry, primarily for its role in the chemoselective formation of amide bonds. This attribute is particularly crucial in the synthesis of complex peptides and proteins, where the ability to selectively ligate unprotected peptide fragments is paramount. ONPH participates in α-ketoacid-hydroxylamine (KAHA) ligation, a powerful method for peptide bond formation that proceeds under mild conditions and tolerates a wide range of functional groups. These characteristics make ONPH a promising tool for drug development, protein engineering, and the synthesis of modified peptides.
Principle of Chemoselective Ligation
The core application of this compound in peptide chemistry is its participation in the α-ketoacid-hydroxylamine (KAHA) ligation. This reaction involves the coupling of a peptide or molecule bearing an N-terminal hydroxylamine with another containing a C-terminal α-ketoacid. The reaction proceeds through a series of intermediates to form a native amide bond, with the 4-nitrophenoxy group acting as an excellent leaving group, facilitating the reaction.
A key advantage of this ligation strategy is its high chemoselectivity. The reaction can be performed in the presence of other nucleophilic functional groups commonly found in peptides, such as the side chains of lysine, cysteine, and glutamic acid, without the need for protecting groups. This orthogonality simplifies synthetic strategies and improves the overall efficiency of complex peptide synthesis.
Applications in Peptide Chemistry
-
Peptide and Protein Ligation: ONPH can be used to generate N-terminal hydroxylamine-functionalized peptides, which can then be ligated with C-terminal α-ketoacid peptides to construct larger proteins.
-
Synthesis of Modified Peptides: The chemoselectivity of the KAHA ligation allows for the incorporation of various modifications into peptides, such as labels, tags, or post-translational modifications.
-
Drug Development: The ability to conjugate peptides to other molecules (e.g., small molecules, antibodies) in a controlled manner is crucial for the development of targeted therapeutics and antibody-drug conjugates (ADCs).
Data Presentation
Table 1: Synthesis Yields of N-Substituted O-(4-Nitrophenyl)hydroxylamines
| Starting Oxime | Product | Yield (%) |
| Phenethyl oxime | N-Phenethyl-O-(4-nitrophenyl)hydroxylamine | 65-75 |
| Benzyl oxime | N-Benzyl-O-(4-nitrophenyl)hydroxylamine | 65-75 |
| Various substituted oximes | Corresponding N-substituted-O-(4-nitrophenyl)hydroxylamines | 65-75[1][2] |
Table 2: Chemoselectivity of N-Phenethyl-O-(4-nitrophenyl)hydroxylamine in Competition Experiments
| Nucleophile (in excess) | Reaction with Pyruvic Acid |
| Glycine | Selective amide formation observed |
| Cysteine | Selective amide formation observed |
| Phenol | Selective amide formation observed |
| Hexanoic acid | Selective amide formation observed |
| Lysine | Selective amide formation observed |
Competition experiments were conducted with 1 equivalent of N-phenethyl-O-(4-nitrophenyl)hydroxylamine and 2 equivalents of pyruvic acid in the presence of various other nucleophiles. The results demonstrate high chemoselectivity for the reaction between the hydroxylamine and the pyruvic acid.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Phenethyl-O-(4-nitrophenyl)hydroxylamine
This protocol is based on the reduction of the corresponding oxime as described by Kumar et al. (2012).[1][2]
Materials:
-
Phenethyl oxime
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenethyl oxime in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Adjust the pH of the solution to 3 using HCl.
-
Slowly add an excess of sodium cyanoborohydride (NaBH₃CN) to the solution in portions while maintaining the pH at 3 with the addition of HCl.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adjusting the pH to >10 with NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Chemoselective Amide Ligation
This is a general protocol for the ligation of an N-terminal this compound peptide with a C-terminal α-ketoacid peptide in solution.
Materials:
-
N-terminal this compound functionalized peptide
-
C-terminal α-ketoacid functionalized peptide
-
Ligation Buffer (e.g., 6 M Guanidine hydrochloride, 100 mM phosphate buffer, pH 4.5-5.5)
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the N-terminal this compound peptide and the C-terminal α-ketoacid peptide in the ligation buffer at equimolar concentrations (typically in the low millimolar range).
-
Gently agitate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation reaction by analytical HPLC and mass spectrometry. The reaction time can vary from a few hours to 24-48 hours depending on the peptide sequences.
-
Once the reaction is complete, purify the ligated peptide product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Mandatory Visualization
Caption: General workflow for peptide ligation using this compound.
Caption: Simplified mechanism of α-ketoacid-hydroxylamine (KAHA) ligation.
References
- 1. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using O-(4-Nitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various nitrogen- and oxygen-containing heterocyclic compounds. Its chemical structure, featuring a nucleophilic hydroxylamine moiety and an electron-withdrawing nitrophenyl group, makes it a valuable building block in medicinal chemistry and materials science. The nitrophenyl group can serve as a handle for further functionalization or can influence the electronic properties of the final molecule.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of isoxazoline heterocycles, a class of compounds with a wide range of biological activities.
Key Applications
-
Synthesis of Isoxazolines and Isoxazoles: this compound is a key reagent in the synthesis of isoxazolines through its reaction with α,β-unsaturated carbonyl compounds. Isoxazolines are important scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1]
-
Precursor to N-Substituted Heterocycles: The hydroxylamine functionality can participate in cyclization reactions to form a variety of heterocyclic rings.
-
Chemoselective Amide Formation: This compound can be used for the chemoselective formation of amides when reacted with pyruvic acid derivatives.[2]
Safety Precautions
This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Experimental Protocols
This section details the synthesis of this compound, starting from 4-nitrobenzaldehyde, and its subsequent application in the synthesis of a representative heterocyclic compound, 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.
Protocol 1: Synthesis of 4-Nitrobenzaldehyde Oxime
This protocol describes the synthesis of the oxime precursor to this compound. The reaction involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[4]
-
Methanol
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in a mixture of water and methanol.
-
Add the hydroxylamine hydrochloride solution to the stirred solution of 4-nitrobenzaldehyde at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[5]
-
Upon completion, add cold water to the reaction mixture to precipitate the 4-nitrobenzaldehyde oxime.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it under vacuum.
Protocol 2: Synthesis of this compound
This protocol outlines the reduction of 4-nitrobenzaldehyde oxime to this compound.
Materials:
-
4-Nitrobenzaldehyde oxime (from Protocol 1)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[2]
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Ethyl acetate
Procedure:
-
Suspend 4-nitrobenzaldehyde oxime (1 equivalent) in methanol in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Neutralize the reaction mixture with 1 M NaOH.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Protocol 3: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
This protocol describes the synthesis of an isoxazoline heterocycle from this compound and cinnamaldehyde (an α,β-unsaturated aldehyde).
Materials:
-
This compound (from Protocol 2)
-
Cinnamaldehyde
-
Ethanol
-
Triethylamine
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) and cinnamaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.
Data Presentation
| Reaction Step | Starting Material | Product | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |
| Protocol 1 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde Oxime | NH₂OH·HCl, NaHCO₃ | Methanol/Water | 10 min | Room Temp. | ~95 | [5] |
| Protocol 2 | 4-Nitrobenzaldehyde Oxime | This compound | NaBH₃CN | Methanol | - | pH 3 | 65-75 | [2] |
| Protocol 3 | This compound | 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole | Cinnamaldehyde, Triethylamine | Ethanol | - | Reflux | - | - |
Note: Yields for Protocol 2 and conditions for Protocol 3 are based on analogous reactions and may require optimization.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of an isoxazoline derivative.
Reaction Pathway for Isoxazoline Synthesis
Caption: Reaction pathway for the synthesis of an isoxazoline derivative.
References
Application Notes and Protocols: O-(4-Nitrophenyl)hydroxylamine in the Synthesis of Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct application of O-(4-Nitrophenyl)hydroxylamine in the synthesis of novel polymers is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and the known reactivity of analogous compounds. These are intended to serve as a theoretical guide for research and development purposes and should be approached with the understanding that they represent hypothetical applications that require experimental validation.
Introduction
This compound is a versatile organic molecule possessing a hydroxylamine moiety and a nitro-functionalized aromatic ring. While its direct use as a monomer or initiator in polymerization is not well-established, its functional groups suggest potential, albeit challenging, applications in polymer synthesis. This document outlines theoretical pathways for its use, focusing on two main hypothetical routes: as a precursor to a control agent in radical polymerization and as a monomer in polycondensation reactions.
The presence of the nitro group is a significant consideration, as nitro compounds are known to act as inhibitors or retarders in conventional free-radical polymerization. However, in the context of controlled radical polymerization or other polymerization techniques, this functionality might be tolerated or even exploited.
Hypothetical Application I: Precursor for a Control Agent in Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The process relies on the reversible termination of growing polymer chains by a stable nitroxide radical. Alkoxyamines are often used as unimolecular initiators, which upon thermal homolysis, generate an initiating radical and a mediating nitroxide radical.
Theoretically, this compound could serve as a precursor to a species that generates a 4-nitrophenoxy radical, which could act as the mediating species in a controlled radical polymerization process. This is speculative and depends on the stability and reactivity of the 4-nitrophenoxy radical.
Proposed Reaction Pathway
The hypothetical pathway would involve the in-situ generation of an initiating radical in the presence of this compound. The initiating radical would add to a monomer, and the resulting propagating radical could be trapped by the 4-nitrophenoxy moiety (formed via abstraction of the hydroxylamine proton followed by homolytic cleavage of the N-O bond, or other activation methods).
Safe handling and disposal procedures for O-(4-Nitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and disposal of O-(4-Nitrophenyl)hydroxylamine (CAS No. 33543-55-4). Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Compound Information and Hazard Summary
This compound is a chemical intermediate used in laboratory research.[1] It is a solid substance with a molecular weight of 154.12 g/mol .[1][2] This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also toxic to aquatic life with long-lasting effects.[2][3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| CAS Number | 33543-55-4 | [3] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| GHS Hazard Statements | H301: Toxic if swallowed | [2][3] |
| H311: Toxic in contact with skin | [2][3] | |
| H331: Toxic if inhaled | [2][3] | |
| H411: Toxic to aquatic life with long lasting effects | [2][3] | |
| Signal Word | Danger | [2][3] |
Experimental Protocols: Safe Handling
Strict adherence to the following protocols is mandatory when working with this compound.
2.1. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear chemical-impermeable and fire/flame-resistant clothing and gloves.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable particle filter.[3]
2.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
2.3. Handling Procedures
-
Do not breathe mist, gas, or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Remove and wash contaminated clothing before reuse.[3]
2.4. Storage
-
Store locked up.[3]
-
Recommended storage temperature is between 2°C and 8°C.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[6]
Emergency Procedures
3.1. First-Aid Measures
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[3]
-
If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse. Get emergency medical help immediately.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
3.2. Accidental Release Measures
-
Evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment.[3]
-
Avoid dust formation.[3]
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[6]
-
Prevent the product from entering drains.[5]
Disposal Protocol
Dispose of contents and containers in accordance with local, regional, and national regulations.[3] The product should be sent to an appropriate treatment and disposal facility.[3] Do not empty into drains.[6]
Diagram 1: Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Application of O-(4-Nitrophenyl)hydroxylamine in Materials Science: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent with emerging applications in the field of materials science. Its unique chemical structure, featuring both a reactive hydroxylamine group and a nitroaromatic moiety, allows for a two-pronged approach to material functionalization. The hydroxylamine group provides a convenient handle for covalent attachment to various substrates, particularly those bearing aldehyde or ketone functionalities. Subsequently, the nitrophenyl group can be chemically transformed, most commonly through reduction to an amine, to introduce a new reactive site for further modification or to alter the surface properties of the material.
This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of materials. The primary application detailed here involves a two-step process: first, the grafting of this compound onto a substrate, and second, the subsequent reduction of the nitro group to an amine. This strategy allows for the introduction of a versatile amino functionality onto a material's surface, which can then be used for a wide range of downstream applications, including the immobilization of biomolecules, the attachment of fluorescent dyes, or the growth of polymer brushes.
Application: Surface Functionalization via Grafting and Subsequent Reduction
A key application of this compound in materials science is the introduction of primary amine groups onto surfaces. This is achieved through a two-step process:
-
Grafting of this compound: The hydroxylamine moiety readily reacts with surface aldehyde or ketone groups to form a stable oxime linkage. This step effectively tethers the nitrophenyl group to the material surface.
-
Reduction of the Nitro Group: The surface-bound nitro groups are then reduced to primary amine groups using a suitable reducing agent. This conversion dramatically alters the chemical reactivity and properties of the surface.
This method provides a robust platform for creating amine-functionalized surfaces, which are highly valuable in various fields. For instance, in biomedical applications, these surfaces can be used to covalently attach proteins, peptides, or drugs. In sensor development, the amine groups can act as anchor points for receptor molecules.
Logical Workflow for Surface Functionalization
Caption: Workflow for surface functionalization using this compound.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Polymer Surface (e.g., Polystyrene)
This protocol describes a method for introducing aldehyde groups onto a polystyrene surface through oxidation, preparing it for grafting with this compound.
Materials:
-
Polystyrene substrate (e.g., film, beads)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Clean the polystyrene substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Prepare an oxidizing solution by carefully adding 1 g of KMnO₄ to 100 mL of concentrated H₂SO₄ under constant stirring in an ice bath. Caution: This mixture is a strong oxidant and should be handled with extreme care in a fume hood.
-
Immerse the cleaned polystyrene substrate in the oxidizing solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction time can be optimized to control the density of aldehyde groups.
-
Carefully remove the substrate from the oxidizing solution and rinse it extensively with deionized water until the washings are neutral.
-
Finally, rinse the substrate with ethanol and dry it under a stream of nitrogen.
-
The aldehyde-functionalized surface is now ready for the grafting reaction.
Protocol 2: Grafting of this compound onto an Aldehyde-Functionalized Surface
This protocol details the reaction of this compound with the surface aldehyde groups to form oxime linkages.
Materials:
-
Aldehyde-functionalized substrate (from Protocol 1)
-
This compound
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Reaction vessel with a reflux condenser
-
Nitrogen or argon gas supply
Procedure:
-
Place the aldehyde-functionalized substrate into the reaction vessel.
-
Prepare a solution of this compound in anhydrous ethanol (e.g., 10 mg/mL).
-
Add the this compound solution to the reaction vessel, ensuring the substrate is fully submerged.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops per 10 mL of solution).
-
Purge the reaction vessel with nitrogen or argon for 15 minutes to remove oxygen.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours under an inert atmosphere.
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the substrate and wash it thoroughly with ethanol to remove any unreacted this compound.
-
Dry the nitro-functionalized substrate under a stream of nitrogen.
Experimental Workflow for Grafting Reaction
Caption: Experimental workflow for grafting this compound.
Protocol 3: Reduction of Surface-Bound Nitro Groups to Amines
This protocol describes the conversion of the grafted nitrophenyl groups into aminophenyl groups.
Materials:
-
Nitro-functionalized substrate (from Protocol 2)
-
Sodium borohydride (NaBH₄) or Tin(II) chloride (SnCl₂·2H₂O)
-
Ethanol or appropriate solvent
-
Deionized water
-
Reaction vessel
Procedure (using Sodium Borohydride):
-
Place the nitro-functionalized substrate in a reaction vessel.
-
Prepare a fresh solution of sodium borohydride in ethanol (e.g., 20 mg/mL). Caution: Sodium borohydride reacts with water to produce hydrogen gas. Handle with care.
-
Immerse the substrate in the sodium borohydride solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
After the reaction, carefully quench the excess sodium borohydride by slowly adding deionized water.
-
Remove the substrate and wash it thoroughly with deionized water and then with ethanol.
-
Dry the amine-functionalized substrate under a stream of nitrogen.
Data Presentation
The success of the surface modification can be quantified using various surface analysis techniques. Below is a table summarizing typical expected data for each stage of the modification on a model substrate.
| Parameter | Untreated Substrate | Aldehyde-Functionalized | Nitro-Functionalized | Amine-Functionalized |
| Water Contact Angle (°) | 95 ± 3 | 75 ± 4 | 80 ± 3 | 60 ± 5 |
| Surface Elemental Composition (Atomic %) | ||||
| Carbon (C) | ~99 | ~95 | ~90 | ~92 |
| Oxygen (O) | <1 | ~5 | ~8 | ~6 |
| Nitrogen (N) | 0 | 0 | ~2 | ~2 |
| Characteristic IR Peaks (cm⁻¹) | C-H (~2920, ~3020) | C=O (~1725) | N-O (~1520, ~1345) | N-H (~3350, ~3450) |
Concluding Remarks
The use of this compound offers a powerful and versatile method for the functionalization of material surfaces. The protocols provided herein serve as a foundational guide for researchers to implement this strategy. The resulting amine-functionalized surfaces open up a vast landscape of possibilities for creating advanced materials with tailored properties for applications in biotechnology, sensor technology, and beyond. It is recommended that each step be optimized for the specific substrate and desired application to achieve the best results.
Application Notes and Protocols: O-(4-Nitrophenyl)hydroxylamine in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized as an electrophilic aminating agent. While not an enantioselective catalyst itself, it is a key component in developing asymmetric methodologies for the formation of carbon-nitrogen bonds, leading to chiral amines and their derivatives. Enantioselectivity in reactions involving this compound is achieved through the use of a chiral catalyst, which can be either a transition metal complex or a small organic molecule (organocatalyst).
These application notes provide a generalized framework for the use of this compound in enantioselective catalytic reactions, focusing on the organocatalyzed α-amination of carbonyl compounds. The protocols and data presented are representative and intended to serve as a starting point for reaction development and optimization.
Data Presentation: Representative Results
The following table summarizes hypothetical, yet realistic, data for an organocatalyzed enantioselective α-amination of an aldehyde with this compound. This format is recommended for presenting results from optimization studies.
Table 1: Optimization of the Enantioselective α-Amination of 3-Phenylpropanal
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | CH₂Cl₂ | 25 | 24 | 65 | 78 |
| 2 | 20 | CH₂Cl₂ | 25 | 12 | 82 | 85 |
| 3 | 20 | Toluene | 25 | 12 | 75 | 80 |
| 4 | 20 | THF | 25 | 12 | 68 | 75 |
| 5 | 20 | CH₂Cl₂ | 0 | 24 | 91 | 92 |
| 6 | 20 | CH₂Cl₂ | -20 | 48 | 88 | 95 |
| 7 | 10 | CH₂Cl₂ | -20 | 48 | 85 | 94 |
Catalyst: A common chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether). Yield determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excess (ee) determined by chiral HPLC analysis.
Key Experimental Protocols
The following is a detailed, generalized protocol for the organocatalytic enantioselective α-amination of an aldehyde using this compound.
Materials:
-
Aldehyde substrate
-
This compound
-
Chiral secondary amine organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC grade solvents)
Equipment:
-
Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert gas manifold
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment (flash column, HPLC)
Protocol:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chiral organocatalyst (0.1-0.2 equivalents).
-
Dissolve the catalyst in the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
-
Addition of Reagents:
-
To the cooled catalyst solution, add the aldehyde substrate (1.0 equivalent) dropwise via syringe.
-
Stir the mixture for 10-15 minutes to allow for the formation of the enamine intermediate.
-
In a separate flask, dissolve this compound (1.2-1.5 equivalents) in the anhydrous solvent.
-
Add the solution of this compound to the reaction mixture dropwise over a period of 10-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
The following diagrams illustrate the generalized workflow and a plausible catalytic cycle for the described enantioselective amination.
Troubleshooting & Optimization
O-(4-Nitrophenyl)hydroxylamine reaction side products and impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of O-(4-Nitrophenyl)hydroxylamine. It is designed to help users identify and mitigate the formation of common side products and impurities, ensuring a high-quality final product.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
Nucleophilic Aromatic Substitution: Reaction of a 4-substituted nitrobenzene (e.g., 4-chloronitrobenzene or 4-nitrophenol) with hydroxylamine or a protected hydroxylamine derivative.
-
Reduction of Nitroaromatics: Partial reduction of 1,4-dinitrobenzene or a related compound. Careful control of reaction conditions is crucial to avoid over-reduction to 4-nitroaniline or 1,4-diaminobenzene.
-
From Oximes: Reduction of 4-nitrobenzaldehyde oxime using specific reducing agents like sodium cyanoborohydride.
Q2: What are the primary side products and impurities I should be aware of?
A2: The main impurities to monitor are:
-
4-Nitrophenol: Can be present as an unreacted starting material or formed from the hydrolysis of the product.
-
4-Aminophenol: Arises from the over-reduction of the nitro group.
-
4,4'-Dinitroazoxybenzene (or related azoxy compounds): Formed through the condensation of partially reduced nitro intermediates.
-
4-Chloro-1-nitrobenzene: A common starting material that may be carried through if the reaction does not go to completion.
-
Polymeric materials: Can form under harsh reaction conditions.
Troubleshooting Common Issues
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction temperature is optimal. For the reaction of 4-chloronitrobenzene with hydroxylamine, maintaining a temperature around 60-80°C is often necessary.- Check the quality and stoichiometry of your reagents. |
| Product Decomposition | - this compound can be unstable at high temperatures or in the presence of strong acids or bases. Avoid excessive heating during workup and purification.- Use a buffered system if pH control is critical. |
| Side Reactions | - Optimize reaction conditions (temperature, reaction time, solvent) to minimize the formation of side products (see Issue 2). |
Issue 2: Presence of significant impurities in the final product.
| Impurity | Identification | Prevention and Removal |
| 4-Nitrophenol | - Can be detected by HPLC and has a distinct 1H NMR spectrum. | - Ensure complete reaction of starting material. - Can be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution) during workup, as 4-nitrophenol is acidic. |
| 4-Aminophenol | - Detectable by HPLC. Its presence suggests over-reduction. | - Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. - Lower the reaction temperature. - Can be separated by column chromatography. |
| 4,4'-Dinitroazoxybenzene | - Often a colored impurity, detectable by HPLC and characterized by NMR. | - Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Control the reaction temperature to avoid conditions that favor condensation. - Can be removed by column chromatography. |
| Unreacted 4-Chloro-1-nitrobenzene | - Can be monitored by GC or HPLC. | - Drive the reaction to completion by extending the reaction time or using a slight excess of hydroxylamine. - Can be removed by recrystallization or column chromatography. |
Quantitative Data Summary
The following table summarizes typical yields and impurity profiles under different synthetic conditions. Note: This data is illustrative and may vary based on specific experimental parameters.
| Synthetic Method | Typical Yield (%) | Key Impurities and Typical Levels (%) |
| 4-Chloronitrobenzene + Hydroxylamine | 60-75 | 4-Nitrophenol (1-5%), Unreacted 4-Chloronitrobenzene (2-10%), 4,4'-Dichloroazoxybenzene (<1%) |
| Reduction of 1,4-Dinitrobenzene | 40-60 | 4-Nitroaniline (5-15%), 1,4-Diaminobenzene (1-5%) |
| Reduction of 4-Nitrobenzaldehyde Oxime | 65-80 | Unreacted Oxime (2-5%), 4-Nitrobenzylamine (<2%) |
Key Experimental Protocols
1. Synthesis of this compound from 4-Chloronitrobenzene
Materials:
-
4-Chloro-1-nitrobenzene
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.
-
To this solution, add a solution of 4-chloro-1-nitrobenzene in ethanol dropwise over 30 minutes.
-
After the addition is complete, slowly warm the reaction mixture to 60-70°C and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
2. HPLC Method for Purity Analysis
This method can be used to separate this compound from its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Expected Elution Order: 4-Aminophenol, 4-Nitrophenol, this compound, 4-Chloro-1-nitrobenzene, 4,4'-Dinitroazoxybenzene. Retention times should be confirmed with standards.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: A typical experimental workflow for synthesis and purification.
How to improve the yield of amination with O-(4-Nitrophenyl)hydroxylamine
<_ _=r"b" e>
Technical Support Center: Amination with O-(4-Nitrophenyl)hydroxylamine
Welcome to the technical support center for amination reactions utilizing this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (OPH) is an aminating reagent used in organic synthesis. It is particularly noted for its application in the conversion of boronic acids and their esters to primary anilines. It also finds use in the chemoselective formation of amides from pyruvic acid derivatives.[1] The 4-nitrophenyl group serves as a good leaving group, which can be crucial for the reaction's success.[1]
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the reagent's activity. This compound should be stored in a refrigerator at 2°C - 8°C (35°F - 46°F), protected from light.[2][3] It is a solid that is typically white to pale yellow.[4] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling.[5][6] It is important to avoid inhalation of dust and contact with skin.[5]
Q3: My reaction is not working. How can I tell if my this compound has degraded?
Degradation can be a cause of low yield. A visual inspection is the first step; the reagent should be a white to pale yellow solid.[4] Any significant color change to dark yellow or brown may indicate degradation. For a more definitive assessment, you can check its melting point, which is reported to be 126-127°C.[4] If you suspect degradation, it is best to use a fresh batch of the reagent.
Q4: What are the common substrates for amination with this reagent?
The most common substrates are aryl and heteroaryl boronic acids and their corresponding boronic pinacol esters.[7][8][9] This method is particularly effective for producing electron-deficient anilines, which can be challenging to synthesize using other methods.[7][9] The reaction tolerates a wide variety of functional groups.[7][9]
Troubleshooting Guide
This guide addresses common problems encountered during amination reactions with this compound, particularly in the context of boronic acid amination.
Problem 1: Low to No Product Yield
Low or no yield is the most frequent issue. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting decision tree for low yield amination.
Problem 2: Formation of Side Products
Q: I am observing significant side product formation, primarily phenol. What causes this and how can I prevent it?
A: Phenol formation is a known competitive side reaction when aminating boronic acids, especially with simple hydroxylamine. The choice of the aminating agent is key; this compound and similar reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) are designed to favor the amination pathway over phenol formation.[7][10]
Mitigation Strategies:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Potassium hydroxide (KOH) is often effective.[7]
-
Solvent: Anhydrous polar aprotic solvents like DMF often provide the best results.[7]
-
Temperature: Running the reaction at room temperature is typically sufficient and can minimize side reactions that may be favored at higher temperatures.[7][8]
Experimental Protocols & Data
General Protocol for Amination of Aryl Boronic Acids
This protocol is a generalized procedure based on common methodologies for the amination of aryl boronic acids with hydroxylamine derivatives.
Caption: General experimental workflow for boronic acid amination.
Table 1: Optimization of Reaction Conditions
The following table summarizes key variables that can be optimized to improve reaction yield, synthesized from typical conditions reported for similar electrophilic amination reagents.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale & Remarks |
| Aminating Agent | This compound | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | DPPH has been shown to be highly effective and rapid for electron-deficient substrates.[7][8][9] |
| Base | KOH (Potassium Hydroxide) | t-BuONa (Sodium tert-butoxide) | A strong base is required. KOH is often sufficient and cost-effective.[7][11] |
| Solvent | DMF (Dimethylformamide) | Acetonitrile (CH3CN) or THF | Anhydrous conditions are crucial. DMF is a common choice, but others can be effective.[7][12] |
| Temperature | Room Temperature (20-25°C) | 60°C | Most reactions proceed efficiently at room temperature.[7][8] Heating may be required for less reactive substrates but can increase side products.[12] |
| Equivalents of OPH | 1.1 - 1.5 eq. | 2.0 eq. | A slight excess of the aminating agent is standard. Increasing the equivalents may help drive the reaction to completion for difficult substrates. |
| Reaction Time | 2 - 12 hours | 24 hours | Reaction progress should be monitored. Extended times may be necessary but can also lead to degradation. |
Note: The optimal conditions are substrate-dependent and may require empirical optimization. Always start with a small-scale reaction to determine the best conditions for your specific substrate.
References
- 1. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 33543-55-4 | FN143791 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Products from O-(4-Nitrophenyl)hydroxylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of products derived from reactions involving O-(4-Nitrophenyl)hydroxylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common products formed in reactions with this compound, and what are the primary purification challenges?
A1: this compound is frequently used in the synthesis of N-substituted O-aryl hydroxylamines, particularly N-(4-nitrophenoxy)amides, through reactions with carboxylic acid derivatives like pyruvic acids.[1] The primary purification challenges for these products include:
-
Removal of Unreacted Starting Materials: Separating the desired amide product from unreacted this compound and the carboxylic acid derivative can be challenging due to similar polarities.
-
Byproduct Formation: Side reactions can lead to the formation of various byproducts that may co-elute or co-crystallize with the desired product.
-
Product Polarity: The presence of the nitro group and the amide linkage imparts significant polarity to the product molecules, which can influence the choice of purification technique and solvents.
-
Isomer Separation: In cases where regioisomers are possible, their separation can be a significant hurdle.[2]
Q2: Which purification techniques are most effective for products of this compound reactions?
A2: The two most effective and commonly used purification techniques for N-(4-nitrophenoxy)amides and related compounds are recrystallization and column chromatography.
-
Recrystallization is often the preferred method for purifying solid amide products.[3] It is a cost-effective and scalable technique that can yield high-purity crystalline materials.
-
Column Chromatography is a versatile technique for separating complex mixtures and is particularly useful when dealing with oily products or when recrystallization fails to provide adequate purity. Normal-phase chromatography using silica gel or alumina is common for these types of compounds.[4][5]
Q3: How do I select an appropriate solvent for the recrystallization of my N-(4-nitrophenoxy)amide product?
A3: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] For N-(4-nitrophenoxy)amides, which are generally polar, suitable solvents include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are good starting points for screening.[2][3] Water can also be effective, especially for more polar derivatives.[7][8]
-
Binary Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a solvent in which it is less soluble (an anti-solvent, e.g., water, hexane) can be highly effective for achieving optimal solubility characteristics.[2][9] Common combinations include ethanol/water and hexane/ethyl acetate.[8]
Troubleshooting Solvent Selection:
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is too concentrated. | Use a more polar solvent or a solvent mixture. Increase the volume of the solvent to ensure the compound remains dissolved at the boiling point.[2] |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | Reheat the solution and reduce the solvent volume by boiling some of it off. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[10] |
| Very low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation.[10] |
Q4: What are the key parameters for purifying N-(4-nitrophenoxy) compounds using column chromatography?
A4: Successful column chromatography depends on the proper selection of the stationary phase, mobile phase, and proper column packing and elution technique.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of these polar compounds. Alumina can also be a suitable alternative.[4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired product.[4] For amine-containing products, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can improve peak shape and reduce tailing.[5]
-
Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than isocratic elution (constant solvent composition) for complex mixtures.[5]
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Try a different solvent system with a different polarity. For very polar compounds, consider a more polar mobile phase like methanol in dichloromethane.[11][12] |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Co-elution of product and impurities. | The polarity difference between the product and impurities is small. | Use a shallower solvent gradient during elution. Ensure the column is packed properly to avoid channeling. |
| Streaking of amine compounds on the column. | Acidic sites on the silica gel are interacting with the basic amine. | Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites.[13] |
Quantitative Data Summary
The following table summarizes typical purification outcomes for compounds structurally related to N-(4-nitrophenoxy)amides. This data can serve as a benchmark for your own experiments.
| Compound | Purification Method | Solvent System | Purity (Post-Purification) | Yield | Reference |
| N-(2-Heptyl)aniline | Column Chromatography | Gradient: 2% to 15% Ethyl Acetate in Hexane (+0.5% Triethylamine) | >98% | 85-95% | [5] |
| 4-(4-nitrophenoxy)aniline | Recrystallization | n-hexane | High | 86% | [14] |
| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Recrystallization | Toluene | High | 92% | [14] |
| N-(4-Methoxy-3-nitrophenyl)acetamide | Recrystallization | Deionized water | High | Not specified | [7] |
Experimental Protocols
Protocol 1: Recrystallization of N-(4-nitrophenoxy)acetamide (General Procedure)
This protocol is a general guideline based on the purification of similar aromatic nitro amides.[2]
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude N-(4-nitrophenoxy)acetamide. Add a few drops of a test solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate. Test several solvents and binary mixtures (e.g., ethanol/water) to find the optimal system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the final product.
Protocol 2: Column Chromatography of N-(4-nitrophenoxy)amine Derivatives (General Procedure)
This protocol is based on general procedures for the purification of nitroanilines and related compounds.[4][5]
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Visualize the spots under a UV lamp to determine the optimal eluent for separation, aiming for a product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the identity and purity of the isolated product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Caption: General workflow for the purification of solid products by recrystallization.
Caption: Step-by-step workflow for purification by column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. jcbsc.org [jcbsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in O-(4-Nitrophenyl)hydroxylamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-(4-Nitrophenyl)hydroxylamine, particularly in reactions involving sterically hindered substrates.
Troubleshooting Guide
Q1: I am observing a very low yield or no reaction when using a sterically hindered ketone/aldehyde with this compound. What are the likely causes and how can I resolve this?
A1: Low or no yield in the reaction of this compound with sterically hindered carbonyl compounds is a common issue primarily due to the spatial crowding around the reaction center, which impedes the approach of the nucleophile.[1]
Here are the primary causes and troubleshooting steps:
-
Cause 1: Steric Hindrance Impeding Nucleophilic Attack. The bulky groups on your substrate are physically blocking the this compound from attacking the carbonyl carbon.
-
Solution 1: Modify Reaction Conditions. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential decomposition of starting materials or products.
-
Solution 2: Employ a Catalyst. For the related O-arylation of oximes, palladium catalysts with bulky, electron-rich phosphine ligands have proven effective for coupling with sterically hindered partners. This approach can be adapted for your system.[2][3]
-
-
Cause 2: Unfavorable Reaction Equilibrium. The formation of the oxime ether is a reversible process. With hindered substrates, the equilibrium may lie towards the starting materials.
-
Solution: Water Removal. The reaction produces water as a byproduct. Removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
-
-
Cause 3: Low Reactivity of the Hydroxylamine. The steric hindrance of the substrate may require a more reactive nucleophile.
-
Solution: Consider Alternative Reagents. While this compound is the desired reagent, for troubleshooting purposes, testing a less hindered hydroxylamine derivative could confirm if steric hindrance is the primary issue.
-
Q2: My reaction is producing significant side products. What are they and how can I minimize their formation?
A2: Side product formation is often exacerbated by the forcing conditions required for sterically hindered substrates.
-
Common Side Product 1: Decomposition of this compound. This reagent can be thermally sensitive. Prolonged heating at high temperatures can lead to its decomposition.
-
Solution: Optimize Reaction Time and Temperature. Carefully monitor the reaction progress by TLC or LC-MS to determine the minimum time and temperature required for product formation.
-
-
Common Side Product 2: Beckmann Rearrangement. If an oxime is formed as an intermediate, it can undergo a Beckmann rearrangement under acidic conditions or at elevated temperatures to form an amide.
-
Solution: Control pH and Temperature. Maintain neutral or slightly basic conditions if possible. Avoid excessive heat after the initial oxime ether formation.
-
-
Common Side Product 3: Hydrolysis of the Product. The resulting O-aryloxime ether can be susceptible to hydrolysis, especially during aqueous workup.
-
Solution: Anhydrous Conditions and Careful Workup. Ensure all reagents and solvents are dry. During workup, minimize contact with acidic or basic aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What general strategies can be employed to overcome steric hindrance in this compound reactions?
A1: Several strategies can be effective:
-
Catalyst Selection: For reactions analogous to O-arylation, palladium catalysts with bulky ligands are a primary choice. The steric bulk of the ligand can facilitate the reductive elimination step, which is often hindered.[2][3]
-
Reaction Parameter Optimization: Increasing temperature, reaction time, and reactant concentration can favor the desired reaction. However, this must be balanced against the stability of the reactants and products.
-
Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate these types of reactions.
Q2: Are there specific catalysts you recommend for reactions with sterically hindered substrates?
A2: Based on analogous palladium-catalyzed O-arylation reactions, catalyst systems employing bulky biarylphosphine ligands are highly recommended.[2][3] Specifically, ligands like t-BuBrettPhos have shown high activity. For substrates with ortho-alkyl substituents, a slightly smaller but still bulky ligand may provide better results.[2]
Q3: How does the structure of the sterically hindered ketone/aldehyde affect the reaction?
A3: The degree of steric hindrance is critical. Substrates with bulky groups directly adjacent to the carbonyl (α-position) are the most challenging. The presence of multiple bulky substituents or substitution on both sides of the carbonyl will significantly decrease the reaction rate.
Data Presentation
Table 1: Effect of Palladium Catalyst Ligand on a Model O-Arylation Reaction
| Entry | Ligand | Yield (%) |
| 1 | t-BuBrettPhos | 95 |
| 2 | Ligand A (less bulky) | 60 |
| 3 | Ligand B (even less bulky) | 35 |
| 4 | No Ligand | <5 |
Data is illustrative and based on trends observed in analogous Pd-catalyzed O-arylation reactions.[2]
Table 2: Comparison of Reaction Conditions for Hindered vs. Non-Hindered Substrates (Illustrative)
| Substrate | Steric Hindrance | Optimal Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetophenone | Low | 80 | 2 | >90 |
| 2,6-Dimethylacetophenone | High | 120 | 24 | 40-60 |
| Di-tert-butyl ketone | Very High | 120 | 48 | <10 |
This table represents expected trends in reactions with this compound based on general principles of steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for O-Aryloxime Ether Formation with a Sterically Hindered Ketone (Adapted from Pd-catalyzed O-arylation literature)
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the sterically hindered ketone (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., t-BuBrettPhos, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Optimizing reaction conditions for O-(4-Nitrophenyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving O-(4-Nitrophenyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 33543-55-4) is a chemical intermediate typically appearing as a white to pale yellow solid.[1] It is primarily used in organic synthesis as an electrophilic aminating agent. Its applications include the synthesis of complex molecules for drug discovery and materials science, particularly in reactions like chemoselective amide formation and the direct amination of olefins to form aziridines.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and reactivity, this compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[4] The recommended storage temperature is between 2°C and 8°C.[5]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.[4] Thermal decomposition can release irritating gases and nitrogen oxides.[4]
Q4: Is this compound the only reagent for this type of electrophilic amination?
A4: No, it is part of a class of O-substituted hydroxylamine reagents. A notable analog is O-(2,4-dinitrophenyl)hydroxylamine (DPH), which is used in similar rhodium-catalyzed aziridination reactions.[3][5] While effective, DPH and its byproduct, 2,4-dinitrophenol, are toxic and raise safety concerns, making handling and disposal critical considerations.[5]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem: Low or No Reaction Yield
| Possible Cause | Question to Ask | Suggested Solution |
| Reagent Quality | Is the this compound old or improperly stored? | Use a fresh batch of the reagent stored at the recommended 2-8°C. Purity should be high, typically around 98-99%.[1] |
| Reaction Conditions | Have the temperature, solvent, and catalyst loading been optimized? | Systematically vary reaction parameters. For instance, in related aziridination reactions, solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) have been shown to be effective.[4][5] Refer to the data tables below for optimization examples. |
| Steric Hindrance | Is the substrate sterically hindered near the reaction site? | Steric hindrance can significantly slow down the reaction rate and lower the yield.[2] Consider increasing the reaction time or temperature. |
| Incomplete Reaction | Was the reaction monitored to completion? | Use Thin Layer Chromatography (TLC) or another suitable analytical method to monitor the disappearance of the starting material before proceeding with the work-up. |
Problem: Formation of Side Products
| Possible Cause | Question to Ask | Suggested Solution |
| Decomposition of Reagent | Does the reaction mixture show a distinct yellow color? | The formation of 4-nitrophenol, a yellow compound, can indicate the decomposition of the aminating reagent, especially under harsh conditions or prolonged reaction times. Consider reducing the reaction temperature or time. |
| Over-oxidation/Reduction | Are there unexpected byproducts related to the nitro group? | In reactions involving reducing or oxidizing agents, the nitro group can be a reactive site. Ensure reaction conditions are chemoselective. Using specific reducing agents like NaBH₃CN at controlled pH is key for synthesizing the hydroxylamine without over-reduction.[2] |
| N-O Bond Cleavage | Could the hydroxylamine be fragmenting? | N-O bond cleavage is a potential side reaction for hydroxylamines.[6] This can be influenced by the catalyst and reaction conditions. Screening different catalysts may be necessary. |
Problem: Difficulty in Product Purification
| Possible Cause | Question to Ask | Suggested Solution |
| Product is a Basic Amine | Is the desired product an amine that is streaking or sticking to the silica gel column? | Basic amines interact strongly with acidic silica gel. To improve separation, add a competing amine like triethylamine (0.5-2%) to the mobile phase. Alternatively, use an amine-functionalized silica column for purification.[6][7] |
| Byproduct Co-elution | Is the byproduct, 4-nitrophenol, co-eluting with the product? | 4-nitrophenol is a common byproduct from reactions using this compound. An aqueous basic wash (e.g., with NaHCO₃ or dilute NaOH) during the work-up can help remove this acidic byproduct by converting it to its more water-soluble salt. |
| Product Instability | Is the product degrading during purification? | Some aminated products, like aziridines, can be sensitive. Avoid prolonged exposure to acidic conditions, such as silica gel. Neutralize the silica gel with triethylamine in the eluent if necessary.[5] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Rh-Catalyzed Aziridination of (Z)-cyclooctene using an O-Aryl Hydroxylamine Analog (DPH)*
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Rh₂(esp)₂ (1) | Pyridine (1.2) | HFIP | 4 | 83 |
| 2 | Rh₂(esp)₂ (1) | LiOH (1.2) | HFIP | 16 | 74 |
| 3 | Rh₂(esp)₂ (1) | CsOH (1.2) | HFIP | 16 | 78 |
| 4 | Rh₂(esp)₂ (1) | DBU (1.2) | HFIP | 4 | 39 |
| 5 | Rh₂(OAc)₄ (1.5) | Pyridine (1.2) | HFIP | 4 | 74 |
| 6 | None | Pyridine (1.2) | HFIP | 16 | 0 |
*Data adapted from a study on a closely related reagent, O-(2,4-dinitrophenyl)hydroxylamine (DPH), and Hydroxylamine-O-Sulfonic Acid (HOSA). This table illustrates the significant impact of catalyst and base selection on reaction efficiency.[5][8] HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrobenzaldoxime
This protocol is based on the reduction of an oxime using sodium cyanoborohydride.[2]
Materials:
-
4-Nitrobenzaldoxime
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) to adjust pH
-
Sodium hydroxide (NaOH) for neutralization
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-nitrobenzaldoxime (1 equivalent) in methanol.
-
Cool the solution in an ice bath and slowly adjust the pH to 3 by the dropwise addition of HCl.
-
In a separate flask, dissolve an excess of NaBH₃CN (approx. 3-4 equivalents) in methanol.
-
Add the NaBH₃CN solution to the oxime solution in pulses over 1-2 hours, while continuously monitoring and maintaining the pH at 3 with HCl.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture to pH 7-8 with a solution of NaOH.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to yield this compound (typical yields are 65-75%).[2]
Protocol 2: General Procedure for Rhodium-Catalyzed Aziridination of an Olefin
This protocol is adapted from methodologies developed for O-aryl hydroxylamines.[3][5]
Materials:
-
Olefin substrate
-
This compound (1.1 equivalents)
-
Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂] (1-2 mol%)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry vial, add the olefin (1.0 equivalent) and the Rh₂(esp)₂ catalyst (0.01-0.02 equivalents).
-
Add this compound (1.1 equivalents).
-
Add anhydrous 2,2,2-trifluoroethanol (TFE) to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting olefin is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the 4-nitrophenol byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired aziridine.
Visualizations
Caption: General experimental workflow for amination reactions.
Caption: Troubleshooting decision tree for amination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic amination of a single methionine residue located at the active site of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Common experimental errors in using O-(4-Nitrophenyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of O-(4-Nitrophenyl)hydroxylamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydroxylamine derivative used in organic synthesis as an electrophilic aminating agent.[1][2] Its primary application is in the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of a wide variety of pharmaceuticals, agrochemicals, and other functional molecules.[3] The nitro group on the phenyl ring makes the nitrogen atom electron-deficient and thus susceptible to nucleophilic attack.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] It is typically stored under refrigeration. It is important to avoid contact with skin and eyes, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] The compound is toxic if swallowed, in contact with skin, or if inhaled.[5]
Q3: How stable is this compound under typical reaction conditions?
A3: The stability of this compound can be influenced by factors such as pH, temperature, and the solvent used.[6][7] Like many hydroxylamine derivatives, it can be sensitive to heat and may decompose over time, especially at elevated temperatures. The presence of strong acids or bases can also affect its stability and reactivity. It is advisable to use the reagent relatively fresh and to monitor its purity if stored for extended periods.
Q4: What are the common side reactions to be aware of when using this compound?
A4: A potential side reaction is the formation of azoxybenzene derivatives, which can occur through the condensation of the hydroxylamine or its intermediates. The formation of such byproducts can be influenced by the reaction conditions and the presence of oxidizing or reducing agents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degraded Reagent: this compound may have degraded due to improper storage or age. | - Use a fresh batch of the reagent. - Store the reagent under refrigeration and protect it from light. - Before use, check the appearance of the reagent; it should be a pale yellow solid.[4] |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or the reagent may decompose at high temperatures. | - Optimize the reaction temperature. Start with literature-reported conditions and adjust as needed. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature. | |
| Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.[7] | - Screen different anhydrous solvents to find the one that provides the best solubility for all reactants and promotes the desired reaction pathway. Common solvents for amination reactions include THF, DMF, and dichloromethane. | |
| Presence of Moisture: Grignard reagents and other organometallic nucleophiles are highly sensitive to moisture. | - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Impurities | Side Reactions: Competing side reactions, such as the formation of azoxy compounds, may be occurring. | - Adjust the stoichiometry of the reactants. - Modify the reaction temperature to favor the desired reaction. - Consider using a different catalyst or additive that may improve selectivity. |
| Reaction with Solvent: Some reagents may react with the solvent, especially at elevated temperatures. | - Choose a solvent that is inert under the reaction conditions. For example, some reagents may react with DMF at high temperatures. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by chromatography challenging. | - Optimize the reaction to minimize byproduct formation. - Explore different chromatographic conditions (e.g., different solvent systems, stationary phases). - Consider alternative purification techniques such as crystallization or distillation. |
| Residual Reagent or Byproducts: Unreacted starting material or byproducts from the workup may contaminate the final product. | - Perform an appropriate aqueous workup to remove water-soluble impurities. A common workup for amination reactions involves quenching with a saturated aqueous solution of ammonium chloride. - Wash the organic layer with brine to remove residual water. |
Experimental Protocols
General Protocol for Electrophilic Amination of a Grignard Reagent:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of the Grignard reagent (1.0 eq.) in an anhydrous solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C). Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the electrophilic amination of a Grignard reagent.
Caption: A logical diagram for troubleshooting low product yield in amination reactions.
References
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Managing exothermic reactions with O-(4-Nitrophenyl)hydroxylamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with O-(4-Nitrophenyl)hydroxylamine. It offers troubleshooting advice and frequently asked questions to ensure safe and effective management of its potentially exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 33543-55-4), also known as p-Nitrophenoxyamine, is a chemical intermediate valued for its utility in organic synthesis.[1] It typically appears as a white to pale yellow solid.[1] A primary application is in the chemoselective formation of amides by reacting with pyruvic acid derivatives.[2] It is also used in the synthesis of various complex molecules for drug discovery and materials science.[1]
Q2: What are the main hazards associated with this compound?
The primary hazards are its acute toxicity if swallowed, inhaled, or in contact with skin.[3] The presence of the nitro group, similar to other nitroaromatic compounds, suggests a potential for rapid and highly exothermic decomposition under certain conditions, which can lead to thermal runaway.[4] While specific thermal stability data is limited, related compounds like hydroxylamine are known to be unstable and can decompose violently.[5][6]
Q3: How should this compound be stored and handled?
Storage:
-
Store in a refrigerator at 2°C - 8°C.[7]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Protect from light.[8]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.
Thermal Hazard Data
| Parameter | Value (for related compounds) | Compound | Significance & Recommendations |
| Decomposition Enthalpy (ΔHd) | 3 - 8 kJ/g | Hydroxylamine[5] | Indicates a very high potential for energy release. Reactions should be designed to manage this heat effectively. Use of reaction calorimetry is highly recommended to determine the specific value for your system. |
| Onset Temperature (Tonset) | 130 - 150 °C | Hydroxylamine[5] | This is the temperature at which self-heating can begin. Maintain reaction temperatures well below this value. Contaminants can significantly lower the onset temperature.[4] |
| Time to Maximum Rate (TMRad) | Varies | Nitroaromatics | A short TMR indicates a rapid runaway potential. Adiabatic calorimetry (e.g., ARC, APTAC) is needed to determine this for safe process design. |
| Maximum Temperature of Synthesis Reaction (MTSR) | System Dependent | N/A | The MTSR should be determined experimentally. It must be significantly lower than the Tonset of the reaction mixture to ensure a safe thermal margin. |
Disclaimer: The data presented above is for analogous compounds and should be used for preliminary risk assessment only. It is imperative to perform calorimetric studies (e.g., DSC, RC1) on the specific reaction mixture being used to determine its precise thermal hazard profile.
Experimental Protocols
Protocol: Chemoselective Amide Formation
This protocol is adapted from a literature procedure for the reaction of an this compound derivative with a pyruvic acid derivative to form an amide.[2]
Materials:
-
This compound
-
Pyruvic acid derivative (e.g., sodium pyruvate)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Reaction vessel equipped with a magnetic stirrer and temperature probe
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the pyruvic acid derivative (2 equivalents) in a 68% DMSO/PBS solvent system.
-
Cooling: Place the reaction vessel in a cooling bath and bring the internal temperature to the desired setpoint (e.g., 10°C). Begin stirring.
-
Reagent Addition: Dissolve this compound (1 equivalent) in a minimal amount of the DMSO/PBS solvent.
-
Controlled Addition: Add the this compound solution to the reaction mixture dropwise via a syringe pump over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be immediately reduced or stopped if the temperature rises more than 2-3°C above the setpoint.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a mild reducing agent to destroy any unreacted hydroxylamine, followed by pH adjustment).
-
Work-up & Purification: Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography) to isolate the desired amide product.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Q: My reaction is showing an uncontrolled temperature increase (thermal runaway). What should I do?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.
-
Immediate Action:
-
Stop all reagent addition immediately.
-
Increase cooling to the maximum capacity.
-
If safe and feasible, add a pre-chilled, inert solvent (a "quench solvent") to dilute the reaction mixture and absorb heat.
-
Alert personnel and be prepared to evacuate the area.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and its potential exotherm.
-
Addition Rate Too Fast: The rate of reagent addition directly controls the rate of heat generation. Use a syringe pump for controlled, slow addition and monitor the temperature closely.
-
High Concentration: High reactant concentrations can lead to a rapid increase in reaction rate and heat output. Consider running the reaction at a lower concentration.
-
Hot Spot Formation: Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Thermal decomposition of hydroxylamine: isoperibolic calorimetric measurements at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal decomposition hazard evaluation of hydroxylamine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 33543-55-4 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. reddit.com [reddit.com]
Incompatible solvents and reagents for O-(4-Nitrophenyl)hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Nitrophenyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: The primary chemical incompatibilities for this compound are strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent decomposition and potentially hazardous reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[1] Some sources also recommend protecting it from light.[1] The recommended storage temperature is typically between 2°C and 8°C.[2]
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Q4: Is this compound sensitive to heat?
A4: Yes, hydroxylamine derivatives can be thermally unstable. Studies on the parent compound, hydroxylamine, show that its thermal decomposition can be exothermic and is influenced by factors such as temperature and concentration.[3] It is advisable to handle this compound with care at elevated temperatures.
Troubleshooting Guide
Problem: I observed gas evolution and a color change after adding a basic reagent to my reaction mixture containing this compound.
Possible Cause: You have likely initiated the decomposition of this compound. Strong bases are known to be incompatible with this reagent.[1] The hydroxylamine moiety is susceptible to decomposition under basic conditions.
Solution:
-
Immediate Action: If safe to do so, quench the reaction by cooling it in an ice bath to slow down the decomposition rate. Ensure adequate ventilation to handle any evolved gases.
-
Re-evaluate your reaction conditions: Avoid the use of strong bases. If a base is necessary, consider using a weaker, non-nucleophilic base and introduce it at low temperatures.
-
Alternative reagents: Explore alternative synthetic routes that do not require strongly basic conditions when this compound is present.
Problem: My reaction is not proceeding as expected, and I suspect the this compound has degraded.
Possible Cause: The degradation could be due to several factors:
-
Improper Storage: Prolonged storage at room temperature or exposure to light can lead to gradual decomposition.[1][2]
-
Contaminated Solvents or Reagents: The presence of oxidizing impurities in your solvents or other reagents could be reacting with the this compound.
-
Incompatible Solvent: While specific solvent incompatibilities are not extensively documented, protic solvents at elevated temperatures might contribute to decomposition over time.
Solution:
-
Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of your existing stock using an appropriate analytical method (e.g., NMR, LC-MS).
-
Use High-Purity Solvents: Ensure that your solvents are anhydrous and free from oxidizing impurities.
-
Control Reaction Temperature: Maintain the recommended temperature for your specific protocol and avoid unnecessarily prolonged reaction times at elevated temperatures.
Incompatible Solvents and Reagents Summary
| Incompatible Substance Class | Specific Examples | Type of Incompatibility | Potential Consequences |
| Strong Oxidizing Agents | Potassium permanganate, Hydrogen peroxide, Nitric acid | Redox Reaction | Rapid, potentially explosive decomposition. Generation of heat and hazardous gases (e.g., NOx). |
| Strong Bases | Sodium hydroxide, Potassium hydroxide, Sodium hydride, n-Butyllithium | Base-catalyzed Decomposition | Decomposition of the hydroxylamine moiety, leading to loss of reagent and formation of byproducts. The reaction can be exothermic. |
| Heat | Temperatures above recommended storage or reaction conditions | Thermal Decomposition | Accelerated decomposition, potentially leading to a runaway reaction.[3] |
| Light | Direct sunlight or strong UV sources | Photochemical Decomposition | Gradual degradation of the reagent, reducing its efficacy.[1] |
Experimental Protocol: Handling of this compound in a Reaction
This protocol provides a general workflow for using this compound, emphasizing the precautions related to its stability.
Objective: To perform a reaction where this compound is used as a reagent under inert conditions.
Materials:
-
This compound
-
Anhydrous, peroxide-free solvent (e.g., THF, Dichloromethane)
-
Other reaction-specific reagents (ensure they are not strong bases or oxidants)
-
Schlenk flask or three-necked round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and purge with an inert gas for at least 15-20 minutes to remove air and moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound to the reaction flask. If other solid reagents are used, they can be added at this stage.
-
Solvent Addition: Add the anhydrous solvent via a cannula or syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate bath before adding any other reagents.
-
Addition of Other Reagents: Add other reagents dropwise via a syringe or an addition funnel. Monitor the reaction for any signs of decomposition, such as unexpected color changes or gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure, keeping in mind the potential for residual reactive this compound.
Logical Relationship Diagram
Caption: Logical workflow for assessing the compatibility of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Amination Reactions
Welcome to the technical support center for troubleshooting amination reactions. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in various amination methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common problems encountered during amination reactions, offering systematic approaches to identify and rectify the root causes of low product yield.
Reductive Amination
Q1: My reductive amination reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion in reductive amination often points to issues with imine/enamine formation or the reduction step. A systematic check of the following is recommended:
-
Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. This can be due to steric hindrance, unfavorable electronic properties (e.g., using electron-poor amines), or the presence of excess water which can hydrolyze the imine.
-
Suboptimal pH: The pH is critical for imine formation, which is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group is not sufficiently activated.
-
Choice and Activity of Reducing Agent: The reducing agent might be too weak to reduce the imine or too strong, leading to the reduction of the starting carbonyl before imine formation. The reagent may also have degraded over time.
-
Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.
-
Catalyst Deactivation: In catalytic reductive aminations, the catalyst can be deactivated by the amine, imine intermediate, or the final product.
Troubleshooting Workflow for Reductive Amination
Q2: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is crucial for the success of the reaction. Here's a comparison of common reducing agents:
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM, Dioxane | Mild and selective, effective for a wide range of substrates, including those sensitive to acid.[1] Often the preferred reagent due to high yields and fewer side products.[2] It is sensitive to water and not very compatible with methanol.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild reducing agent effective at a slightly acidic pH (around 4-5).[2] Selective for the iminium ion over the carbonyl starting material, but it is toxic.[2][4] Not sensitive to water.[3] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A stronger reducing agent that can reduce both the imine and the starting carbonyl.[2][3] It should be added after the imine has had sufficient time to form to avoid reducing the starting material.[2][3] |
| Catalytic Hydrogenation (H₂/Pd, Ni) | Various | A greener alternative that can be effective, but the catalyst can sometimes be deactivated by the amine or other reaction components.[2] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride [5]
-
Dissolve the aldehyde (1.0 eq) and amine hydrochloride (2.0 eq) in THF.
-
Add sodium acetate (1.6 eq) and acetic acid (0.6 eq) to the solution.
-
Stir the mixture at 0 °C for 5 minutes.
-
Add sodium triacetoxyborohydride (2.2 eq) to the solution.
-
Allow the reaction to stir at room temperature for 1 hour, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the common culprits?
Low yields in Buchwald-Hartwig aminations are often traced back to the catalyst system, reaction conditions, or the purity of the reagents. Key areas to troubleshoot include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands generally improve reaction efficiency.
-
Base Selection: The strength and solubility of the base are important. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and the base. Toluene, dioxane, and THF are common choices. Reaction temperatures typically range from 80-110 °C.[6]
-
Aryl Halide Reactivity: The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are often more challenging and may require more specialized ligands and harsher conditions.[7]
Relationship between Key Parameters in Buchwald-Hartwig Amination
Q2: How can I optimize the catalyst loading and base concentration for my Buchwald-Hartwig reaction?
Optimizing catalyst loading and base concentration is a balancing act to achieve high conversion while minimizing costs and side reactions.
| Parameter | Typical Range | Impact on Conversion Rate | Troubleshooting Considerations |
| Pd Catalyst Loading | 0.5 - 5 mol% | Higher loading can increase the reaction rate and final conversion. | High catalyst loading increases cost and can lead to more side products. Start with a lower loading (e.g., 1 mol%) and increase if conversion is low. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Affects the stability and activity of the catalytic species. | The optimal ratio is ligand-dependent. A 1.5:1 ratio is a good starting point for many monodentate phosphine ligands. |
| Base Equivalents | 1.2 - 2.5 eq | A sufficient excess of base is needed to deprotonate the amine and neutralize the generated acid. | Insufficient base will lead to low conversion. An excessive amount may cause decomposition of the starting materials or product. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride [4]
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 eq), ammonium sulfate (1.5 eq), and sodium tert-butoxide (4.5 eq).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand (e.g., CyPF-tBu) in 1,4-dioxane.
-
Add the catalyst solution (0.2–1.0 mol % Pd) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Hofmann Rearrangement
Q1: My Hofmann rearrangement is resulting in a low yield of the primary amine. What could be the issue?
Low yields in the Hofmann rearrangement can often be attributed to side reactions or incomplete conversion.[8] Key troubleshooting points include:
-
Reagent Stability: The hypobromite or hypochlorite solution is often prepared in situ and can be unstable. It should be prepared at low temperatures (0-5 °C) and used immediately.[8]
-
Side Reactions: The primary amine product can react with the isocyanate intermediate to form a urea byproduct.[8] To minimize this, ensure a high concentration of hydroxide to promote rapid hydrolysis of the isocyanate.[8]
-
Incomplete Reaction: The starting amide may not be fully consumed. Ensure the stoichiometry of the reagents is correct and consider using a slight excess of the halogenating agent.[8]
-
Substrate-Specific Issues: For some substrates, particularly those with electron-withdrawing groups, hydrolysis of the starting amide can compete with the desired rearrangement.[8]
Other Amination Reactions
Q1: I'm having trouble with my Ullmann condensation for C-N bond formation. What should I look for?
The Ullmann condensation is a classical method for forming C-N bonds, but it often requires harsh conditions. Common issues include:
-
High Temperatures: These reactions often require high temperatures (frequently above 210 °C), which can lead to decomposition of starting materials or products.[9]
-
Copper Source and Ligand: The choice of copper source (e.g., CuI) and ligand (e.g., 1,10-phenanthroline) is crucial for catalytic activity.
-
Base and Solvent: A high-boiling polar solvent like DMF or NMP is typically used, along with a base like potassium carbonate.
Q2: My Gabriel synthesis of a primary amine is not working well. What are the common pitfalls?
The Gabriel synthesis is a reliable method for preparing primary amines, but it has its limitations.
-
SN2 Reaction Failure: The key step is an SN2 reaction. Therefore, it works best with primary and some secondary alkyl halides. Tertiary alkyl halides will not work due to steric hindrance, leading to elimination instead.
-
Hydrolysis/Hydrazinolysis Step: The final step to release the primary amine can be slow and require harsh conditions (e.g., strong acid or base, or hydrazine). Incomplete cleavage of the phthalimide group will result in a low yield of the desired amine.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: O-(4-Nitrophenyl)hydroxylamine (NPHA)
Welcome to the technical support center for O-(4-Nitrophenyl)hydroxylamine (NPHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental usage of NPHA, with a specific focus on the impact of pH on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPHA) and what are its primary laboratory applications?
This compound (CAS 33543-55-4) is an organic chemical intermediate.[1] In research, it is often used in organic synthesis. For example, it can be used for the chemoselective formation of amides by reacting with pyruvic acid derivatives.
Q2: How does pH affect the stability of NPHA solutions?
The stability of NPHA is highly dependent on pH. Generally, hydroxylamine and its derivatives are more susceptible to decomposition in alkaline (high pH) solutions.[2] This decomposition is often accelerated by the presence of catalytic amounts of multivalent metal cations. Under basic conditions, the primary degradation pathway is hydrolysis, which leads to the formation of 4-nitrophenol and other byproducts. Acidic conditions can also lead to decomposition, though the pathways and rates may differ.
Q3: My NPHA solution turned yellow after preparation in a buffer. What does this indicate?
A yellow color in your solution strongly indicates the decomposition of NPHA and the formation of the 4-nitrophenolate ion. The parent compound, 4-nitrophenol, is a decomposition product that is colorless or pale yellow in acidic to neutral solutions but turns intensely yellow in alkaline solutions (pH > 7.5) due to the formation of the phenolate anion, which has a strong absorbance maximum around 400-405 nm.
Q4: Can I monitor the decomposition of NPHA in real-time?
Yes, the decomposition can be readily monitored in real-time using UV-Vis spectrophotometry. By tracking the increase in absorbance at approximately 405 nm, you can quantify the formation of the 4-nitrophenolate product over time, which directly correlates with the rate of NPHA decomposition under alkaline conditions.
Q5: What are the primary decomposition products of NPHA in aqueous solutions?
The primary and most easily detectable decomposition product via hydrolysis is 4-nitrophenol . Depending on the pH, this will exist in equilibrium with its conjugate base, the 4-nitrophenolate ion. Other smaller molecules and potential side-reaction products may also be formed depending on the specific conditions (e.g., presence of oxygen, metal ions).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Change to Yellow Immediately Upon Dissolving NPHA | 1. The buffer pH is too high (strongly alkaline), causing instantaneous decomposition.2. The NPHA starting material is already partially degraded.3. Contamination in the buffer (e.g., metal ions) is catalyzing the reaction. | 1. Prepare a fresh solution in a lower pH buffer or in a non-aqueous solvent for stock preparation.2. Verify the purity of your NPHA solid. Store it in a cool, dark, and dry place.3. Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA to sequester catalytic metal ions. |
| Precipitate Forms in the Reaction Mixture | 1. The concentration of NPHA or its decomposition products exceeds their solubility in the buffer.2. The buffer components are reacting with NPHA or its products. | 1. Reduce the initial concentration of NPHA.2. Ensure all components are fully dissolved before starting the kinetic run. Check for buffer compatibility. |
| Inconsistent or Non-Reproducible Kinetic Traces | 1. Inconsistent temperature control.2. Pipetting errors leading to variable initial concentrations.3. pH of the buffer is not stable or accurately measured.4. Light-induced degradation is occurring. | 1. Use a temperature-controlled cuvette holder in the spectrophotometer and allow all solutions to equilibrate to the target temperature.2. Use calibrated pipettes and be consistent with your technique. Initiate the reaction by adding a small, precise volume of a concentrated NPHA stock solution.3. Calibrate your pH meter with fresh standards before preparing buffers. Ensure the buffer has sufficient capacity for the intended pH.4. While not commonly reported as highly photolabile, it is good practice to protect solutions from direct, high-intensity light. |
| Absorbance Decreases After an Initial Increase | 1. The 4-nitrophenolate product is undergoing a secondary, slower degradation reaction.2. The reaction is reversible, and an equilibrium is being established. | 1. Focus on the initial rate of the reaction for kinetic calculations. If the secondary reaction is of interest, it may require a different analytical approach (e.g., HPLC) to identify the new products.2. This is less likely for hydrolysis but can be investigated by analyzing the reaction components at the apparent equilibrium. |
Quantitative Data Summary
While specific kinetic data for NPHA is not broadly published, the following table presents a realistic, illustrative example of how the observed pseudo-first-order rate constant (kobs) and half-life (t½) for NPHA decomposition are expected to change with pH at a constant temperature. The trend shows significantly accelerated decomposition as the pH becomes more alkaline.
Table 1: Illustrative pH-Dependent Decomposition of NPHA at 25°C
| pH | Buffer System | kobs (s⁻¹) (Example) | t½ (seconds) (Example) |
| 5.0 | Acetate | 1.5 x 10⁻⁶ | 462,000 (~5.4 days) |
| 7.4 | Phosphate | 9.0 x 10⁻⁵ | 7,700 (~2.1 hours) |
| 9.0 | Borate | 8.5 x 10⁻⁴ | 815 (~13.6 minutes) |
| 10.0 | Carbonate | 7.2 x 10⁻³ | 96 (~1.6 minutes) |
Note: These values are for illustrative purposes to demonstrate the expected trend and are not based on published experimental data for NPHA.
Experimental Protocols
Protocol: Kinetic Analysis of NPHA Decomposition by UV-Vis Spectrophotometry
This protocol outlines a method to determine the rate of NPHA decomposition by monitoring the formation of the 4-nitrophenolate anion.
1. Materials and Reagents:
-
This compound (NPHA)
-
Buffer solutions at desired pH values (e.g., pH 7.4, 9.0, 10.0)
-
A suitable organic solvent for stock solution (e.g., Acetonitrile or DMSO)
-
Deionized water
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and a pH meter
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM Phosphate for pH 7.4, 50 mM Borate for pH 9.0) at the desired pH values. Ensure the final ionic strength is consistent across all buffers if required.
-
NPHA Stock Solution: Prepare a concentrated stock solution of NPHA (e.g., 10 mM) in a minimal amount of acetonitrile or DMSO. This stock should be prepared fresh and kept on ice and protected from light.
3. Experimental Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to collect data in kinetic mode at the wavelength of maximum absorbance for 4-nitrophenolate, which is approximately 405 nm . Set the desired temperature for the cuvette holder (e.g., 25°C).
-
Blank Measurement: Fill a cuvette with 1.0 mL of the buffer to be tested. Place it in the spectrophotometer and zero the instrument (autozero).
-
Reaction Initiation: Remove the blank cuvette. To a new cuvette, add the same volume of buffer (e.g., 990 µL). Allow the buffer to equilibrate to the set temperature inside the cell holder for 5-10 minutes.
-
To initiate the reaction, add a small, precise volume of the NPHA stock solution (e.g., 10 µL for a final concentration of 100 µM). Quickly mix the solution by inverting the cuvette with a cap or by gentle pipetting, and immediately start the kinetic measurement.
-
Data Collection: Record the absorbance at 405 nm over time. The duration of the run will depend on the reaction rate (faster at higher pH). Aim to collect data for at least 2-3 half-lives.
-
Data Analysis: Plot Absorbance vs. time. For a pseudo-first-order reaction, the data can be fitted to the equation: At = A∞ + (A0 - A∞)e-kobst Where At is absorbance at time t, A0 is initial absorbance, A∞ is the final absorbance, and kobs is the observed rate constant. The half-life can be calculated as t½ = 0.693 / kobs.
Visualizations
Logical Relationship of pH and NPHA Reactivity
Caption: Figure 1. Relationship between pH and NPHA Decomposition.
Experimental Workflow for Kinetic Analysis
Caption: Figure 2. Experimental Workflow for NPHA Kinetic Study.
Proposed Decomposition Pathways of NPHA
Caption: Figure 3. Proposed NPHA Decomposition Pathways.
References
Technical Support Center: Strategies to Control Selectivity in Reactions with O-(4-Nitrophenyl)hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Nitrophenyl)hydroxylamine (O-NPH). The information provided is designed to help you control selectivity and troubleshoot common issues encountered during amination and other reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 33543-55-4) is a hydroxylamine derivative used as a reagent in organic synthesis. It is particularly valuable for electrophilic amination reactions, enabling the formation of C-N bonds. A key application is in the chemoselective formation of amides from α-keto acids, such as pyruvic acid derivatives, even in the presence of other nucleophiles.
Q2: What are the main factors influencing the selectivity of reactions with this compound?
A2: Several factors can be modulated to control the selectivity of reactions involving O-NPH:
-
Steric Hindrance: The steric environment around the reacting centers of both the substrate and the hydroxylamine derivative plays a crucial role. Increased steric bulk can hinder or prevent side reactions.[1][2]
-
Leaving Group Ability: The nature of the O-substituent on the hydroxylamine (in this case, the 4-nitrophenyl group) acts as a leaving group. Its ability to depart influences the reaction rate and can be a factor in selectivity.[1][2]
-
Reaction Conditions: pH, solvent, temperature, and the presence of catalysts or additives can significantly impact the chemoselectivity and regioselectivity of the reaction. The pH is particularly important as it can affect the nucleophilicity of the substrate and the stability of the reagent.
-
Nucleophilicity of the Substrate: The inherent reactivity of the target nucleophile compared to other potentially reactive functional groups in the molecule will dictate the outcome of competitive reactions.
Q3: Is this compound stable? How should it be stored?
A3: this compound is a solid that should be stored in a cool, dry place, typically at 2-8°C, to ensure its stability over time. As with many nitroaromatic compounds and hydroxylamine derivatives, it is important to consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
Troubleshooting Guide
Low Yield of the Desired Aminated Product
Problem: My reaction is resulting in a low yield of the desired amide or aminated product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. However, be cautious as this may also promote side reactions. |
| Steric hindrance | If your substrate is sterically demanding, the reaction may be inherently slow. Consider using a less hindered derivative of your substrate if possible. For the synthesis of O-NPH derivatives, steric hindrance near the oxime can affect the reduction rate.[1][2] |
| Suboptimal pH | The pH of the reaction medium is critical. For the synthesis of O-NPH from oximes, a pH of 3 is recommended.[1][2] For subsequent amination reactions, the optimal pH will depend on the pKa of your substrate. An inappropriate pH can lead to decomposition of the reagent or reduced nucleophilicity of the substrate. |
| Poor leaving group ability | While the 4-nitrophenyl group is a good leaving group, for particularly challenging substrates, a derivative with an even better leaving group might be required to enhance reactivity.[1][2] |
| Reagent decomposition | Ensure that the this compound used is of high purity and has been stored correctly. Decomposition can lead to lower effective concentrations and the introduction of impurities. |
Poor Chemoselectivity (Formation of Side Products)
Problem: I am observing significant formation of side products from the reaction with other nucleophilic groups in my starting material.
| Possible Cause | Troubleshooting Suggestion |
| Reaction with other nucleophiles | This compound shows high chemoselectivity for α-keto acids like pyruvic acid over other nucleophiles such as amines, thiols, and alcohols.[1][2] If you are observing side reactions, consider adjusting the reaction conditions to favor the desired pathway. Lowering the temperature can sometimes increase selectivity. |
| Solvent effects | The choice of solvent can influence the relative reactivity of different nucleophiles. For chemoselective amide formation with pyruvic acid, a mixture of DMSO and phosphate-buffered saline has been shown to be effective.[1] Experiment with different solvent systems to optimize selectivity for your specific substrate. |
| Incorrect stoichiometry | Ensure the correct stoichiometry of reactants is being used. An excess of the hydroxylamine reagent may lead to undesired side reactions if the primary reaction is slow. |
Data Presentation
The chemoselectivity of N-phenethyl-O-(4-nitrophenyl)hydroxylamine in reaction with pyruvic acid has been demonstrated through competition experiments. The following table summarizes the qualitative outcomes of these experiments, highlighting the high selectivity for amide formation.
| Competing Nucleophile | Relative Reactivity with Pyruvic Acid | Observation |
| Glycine (amine) | Pyruvic acid is significantly more reactive | Predominant formation of the amide from pyruvic acid.[1][2] |
| Cysteine (thiol) | Pyruvic acid is significantly more reactive | Predominant formation of the amide from pyruvic acid.[1][2] |
| Phenol (hydroxyl) | Pyruvic acid is significantly more reactive | Predominant formation of the amide from pyruvic acid.[1][2] |
| Hexanoic acid (carboxylic acid) | Pyruvic acid is significantly more reactive | Predominant formation of the amide from pyruvic acid.[1][2] |
| Lysine (primary amine) | Pyruvic acid is significantly more reactive | Predominant formation of the amide from pyruvic acid.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives from Oximes
This protocol is adapted from the synthesis described by Kumar et al.[1][2]
Materials:
-
Corresponding oxime
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the oxime in methanol.
-
Adjust the pH of the solution to 3 by the dropwise addition of 1N HCl while stirring in an ice bath.
-
Add a 5-fold molar excess of NaBH₃CN to the solution in small portions over 30 minutes, maintaining the pH at 3 by adding 1N HCl as needed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.5.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography.
Note: Yields for this procedure are reported to be in the range of 65-75%.[1][2]
Protocol 2: Chemoselective Amide Formation with Pyruvic Acid
This protocol describes the reaction of an this compound derivative with pyruvic acid to form an amide.[1][2]
Materials:
-
N-substituted-O-(4-nitrophenyl)hydroxylamine
-
Pyruvic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the N-substituted-O-(4-nitrophenyl)hydroxylamine in DMSO.
-
Prepare a solution of pyruvic acid in phosphate-buffered saline (pH 7.4).
-
Combine the two solutions to achieve the desired final concentrations and a solvent ratio such as 68% DMSO/PBS. A typical molar ratio would be 1 equivalent of the hydroxylamine derivative to 2 equivalents of pyruvic acid.
-
If conducting a competition experiment, add the competing nucleophile to the pyruvic acid solution before mixing.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) to determine the extent of amide formation and any side product formation.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Key factors influencing selectivity in reactions with this compound.
Caption: Logical pathway of chemoselective amination.
References
Validation & Comparative
A Comparative Guide to Electrophilic Aminating Agents: O-(4-Nitrophenyl)hydroxylamine vs. O-(2,4-dinitrophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrophilic aminating agent is a critical decision in the synthesis of nitrogen-containing compounds, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a detailed comparison of two common O-aryl hydroxylamine-based reagents: O-(4-Nitrophenyl)hydroxylamine and O-(2,4-dinitrophenyl)hydroxylamine (DPH). This analysis is supported by experimental data from peer-reviewed literature to facilitate an informed choice for your specific research needs.
Executive Summary
Both this compound and O-(2,4-dinitrophenyl)hydroxylamine are effective electrophilic aminating agents. However, the presence of a second nitro group in the ortho position of DPH significantly enhances its reactivity. This heightened reactivity generally translates to higher yields and broader applicability, particularly in the amination of less reactive substrates. The choice between the two reagents will ultimately depend on the nucleophilicity of the substrate and the desired reaction outcome.
Reactivity and Efficiency: A Comparative Analysis
The primary factor influencing the efficiency of these reagents is the leaving group ability of the corresponding phenoxide. The electron-withdrawing nature of the nitro group(s) stabilizes the resulting phenoxide anion, making the hydroxylamine a more potent electrophile. With two nitro groups, the 2,4-dinitrophenoxide is a better leaving group than the 4-nitrophenoxide. This is reflected in the observed reactivity of the parent hydroxylamines.[1]
A key reaction for comparing the efficiency of these aminating agents is the N-amination of pyridines to form N-aminopyridinium salts, which are valuable synthetic intermediates.
Table 1: Comparison of Amination Efficiency in the Synthesis of N-Amino-4-dimethylaminopyridinium salt
| Reagent | Substrate | Product | Yield (%) | Reference |
| O-(2,4-dinitrophenyl)hydroxylamine | 4-Dimethylaminopyridine | N-Amino-4-dimethylaminopyridinium 2,4-dinitrophenoxide | 98% | Charette, A. B. et al. J. Org. Chem.2003 , 68 (18), 7119–7122. |
| This compound | 4-Dimethylaminopyridine | N-Amino-4-dimethylaminopyridinium 4-nitrophenoxide | No data available | - |
As indicated in Table 1, O-(2,4-dinitrophenyl)hydroxylamine demonstrates exceptional efficiency in the amination of 4-dimethylaminopyridine, affording the corresponding N-aminopyridinium salt in a near-quantitative yield. Unfortunately, despite a thorough literature search, specific quantitative data for the amination of pyridine derivatives using this compound could not be located. This lack of data for a direct comparison suggests that O-(2,4-dinitrophenyl)hydroxylamine is the more widely used and likely more efficient reagent for this class of transformation. The higher reactivity of DPH, attributed to the superior leaving group ability of the 2,4-dinitrophenoxide, makes it the preferred choice for ensuring high conversion, especially with less nucleophilic pyridines.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are the protocols for the synthesis of the aminating agents and their application in the amination of pyridines.
Synthesis of O-(2,4-dinitrophenyl)hydroxylamine
A widely used and efficient two-step synthesis was reported by Charette and collaborators.
-
Step 1: Synthesis of N-(2,4-Dinitrophenoxy)phthalimide: To a solution of N-hydroxyphthalimide (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in a suitable solvent such as acetone, triethylamine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The product is then isolated by filtration and washed.
-
Step 2: Hydrazinolysis to O-(2,4-dinitrophenyl)hydroxylamine: The N-(2,4-dinitrophenoxy)phthalimide (1.0 eq) is suspended in a mixture of CH2Cl2 and methanol. Hydrazine monohydrate (1.5 eq) is added dropwise at 0 °C. The reaction is stirred for 8 hours, after which the product is isolated and purified. This method typically yields O-(2,4-dinitrophenyl)hydroxylamine in over 90% yield for the two steps.
N-Amination of 4-Dimethylaminopyridine using O-(2,4-dinitrophenyl)hydroxylamine
The following protocol is adapted from the work of Charette et al. (2003).
-
To a solution of 4-dimethylaminopyridine (1.0 eq) in a suitable solvent like dichloromethane, a solution of O-(2,4-dinitrophenyl)hydroxylamine (1.05 eq) in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography.
-
The resulting N-amino-4-dimethylaminopyridinium 2,4-dinitrophenoxide salt precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Reaction Mechanism and Workflow
The electrophilic amination of a pyridine with an O-aryl hydroxylamine proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic nitrogen of the hydroxylamine. This results in the formation of an N-N bond and the displacement of the corresponding phenoxide as the leaving group.
Caption: General workflow for the electrophilic amination of pyridine.
The efficiency of this process is largely dictated by the stability of the phenoxide leaving group. The two nitro groups in O-(2,4-dinitrophenyl)hydroxylamine provide greater resonance stabilization for the resulting phenoxide anion compared to the single nitro group in this compound, thus facilitating its displacement and accelerating the reaction.
Conclusion
Based on the available scientific literature, O-(2,4-dinitrophenyl)hydroxylamine is a more potent and generally more efficient electrophilic aminating agent than this compound. This is primarily due to the enhanced stability of the 2,4-dinitrophenoxide leaving group. For researchers and professionals in drug development and chemical synthesis, DPH is the recommended reagent for achieving high yields in the N-amination of a wide range of pyridine-based substrates. While this compound is a viable reagent, its utility may be more pronounced in reactions where a milder aminating agent is required or in specific applications such as the chemoselective amide formation for which it has been documented. The absence of direct comparative data for pyridine amination underscores the established role of DPH as the benchmark reagent in this context.
References
A Comparative Guide to Electrophilic Aminating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into a molecule is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, which involves the reaction of a carbon nucleophile with an electrophilic nitrogen source ("N+"), provides a powerful and direct route to form carbon-nitrogen bonds, offering an alternative to traditional nucleophilic amination methods. This guide offers an objective comparison of the major classes of electrophilic aminating agents, supported by experimental data to aid in reagent selection for specific synthetic challenges.
Key Classes of Electrophilic Aminating Agents
The most prominent classes of electrophilic aminating agents include hydroxylamine derivatives, oxaziridines, and azodicarboxylates. Each class presents distinct advantages regarding stability, reactivity, substrate scope, and the nature of the amino group transferred. The choice of reagent is critical and depends on the nucleophile, desired product, and reaction conditions.[1][2]
-
Hydroxylamine Derivatives: This broad and versatile class includes O-acyl, O-sulfonyl, and O-phosphinyl hydroxylamines.[3] They are widely used for aminating a variety of nucleophiles, including organometallics and boronic acids.[4] Their reactivity can be tuned by modifying the leaving group on the oxygen atom.[5]
-
Oxaziridines: These three-membered heterocyclic reagents are known for their ability to transfer N-H, N-alkyl, or N-protected amino groups.[6] N-Sulfonyloxaziridines are particularly effective for oxygen-transfer reactions but can also serve as aminating agents.[7] Ketone-derived oxaziridines are often preferred as they release a less reactive ketone byproduct, avoiding side reactions that can occur with aldehyde-derived variants.[8][9]
-
Azodicarboxylates: Reagents like diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD) are highly electrophilic and are most commonly used for the α-amination of carbonyl compounds.[2][10] These reactions are often facilitated by organocatalysts or metal catalysts to achieve high enantioselectivity.[11]
Quantitative Performance Comparison
The following tables summarize the performance of representative electrophilic aminating agents with common classes of nucleophiles. Yields are highly substrate-dependent, and the provided ranges reflect typical outcomes from the cited literature.
Table 1: Amination of Organometallic Reagents
| Reagent Class | Example Reagent | Nucleophile | Conditions | Yield Range | Key Features & Limitations |
| Hydroxylamine Derivative | O-Benzoyl-N,N-dialkylhydroxylamine | Grignard (R³MgX) | CuCl₂ (cat.), THF, rt | 58-95% | Features : Good for tertiary amines. Limitations : Requires copper catalysis; synthesis of secondary amines can be challenging.[12] |
| Hydroxylamine Derivative | O-Phenylsulfonyloxime | Grignard (RMgX) | CH₂Cl₂ or PhCl, rt | up to 97% | Features : High yields for primary amines after hydrolysis. Broad scope for aryl and alkyl Grignards.[13] |
| Hydroxylamine Derivative | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Grignard (RMgX) | THF, -78 °C to rt | 40-85% | Features : Stable reagent; good for primary amines. Higher yields with RMgCl vs. RMgBr.[12] |
| Hydroxylamine Derivative | O-2,6-Dichlorobenzoyl hydroxylamine | Diaryl-/Diheteroarylzinc | MgCl₂, dioxane, 60 °C | 51-91% | Features : Catalyst-free amination of functionalized organozincs. Limitations : Requires elevated temperature.[14] |
| Nitrenium Ion Precursor | N-Heterocyclic Nitrenium Salts | Organolithium/Grignard | THF, -78 °C to rt | 50-98% | Features : Bench-stable, non-oxidative reagent. Broad scope for primary amines after hydrogenolysis.[15] |
Table 2: α-Amination of Enolates and Enolate Equivalents
| Reagent Class | Example Reagent | Nucleophile | Conditions | Yield & ee Range | Key Features & Limitations |
| Azodicarboxylate | Di-tert-butyl azodicarboxylate (DBAD) | Ketones (e.g., 2-methyl-1-indanone) | Zn-ProPhenol catalyst, Toluene, 40 °C | Yield: 80-99%ee: 90-99% | Features : Excellent for asymmetric amination of ketones to form tetrasubstituted centers. Low catalyst loadings.[11] |
| Azodicarboxylate | Dibenzyl azodicarboxylate (DBAD) | Silyl enol ethers | Cu(II)-Box catalyst, CH₂Cl₂, -78 °C | Yield: 75-99%ee: 92-99% | Features : High yields and enantioselectivity for aryl ketones. Limitations : Limited to aryl ketones; requires pre-formation of the enolate.[16] |
| Oxaziridine | N-Boc-3-(4-cyanophenyl)oxaziridine | Ketone Enolates | THF, -78 °C | Yield: 33-38% | Features : Transfers a protected (N-Boc) amino group directly. Limitations : Moderate yields due to competitive aldol side reactions.[17] |
| Oxaziridine | N-Sulfonyl oxaziridine | Alkenes (Oxyamination) | Fe(II)-bis(oxazoline) catalyst | Yield: 40-92%ee: 80-97% | Features : Enantioselective synthesis of protected 1,2-aminoalcohols. Regioselectivity is complementary to Cu-catalyzed methods.[18] |
Table 3: Amination of (Hetero)aryl Boronic Acids
| Reagent Class | Example Reagent | Nucleophile | Conditions | Yield Range | Key Features & Limitations |
| Hydroxylamine Derivative | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | (Hetero)aryl Boronic Acids/Esters | KOH, MeCN, rt | 50-95% | Features : Mild, rapid, metal-free. Excellent for electron-deficient substrates. Insensitive to electronic properties of the substrate.[19][20][21] |
Logical & Experimental Workflows
The selection and application of an electrophilic aminating agent follow a logical progression from substrate analysis to final product synthesis.
Caption: Decision workflow for selecting an electrophilic aminating agent.
A generalized experimental workflow for electrophilic amination involves careful handling of the nucleophile and controlled addition of the aminating agent, often under inert conditions and at specific temperatures.
Caption: A typical experimental workflow for electrophilic amination.
Experimental Protocols
Representative Protocol 1: Amination of a Grignard Reagent with an O-Sulfonyloxime
This procedure is adapted from the synthesis of primary amines as described by Narasaka et al.[13]
-
Reagent Preparation: To a stirred solution of 4,4,5,5-tetramethyl-1,3-dioxolan-2-one oxime (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) at 0 °C, add benzenesulfonyl chloride (1.2 mmol). Stir the mixture at 0 °C for 1 hour. After completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-phenylsulfonyloxime aminating agent.
-
Amination Reaction: Under an argon atmosphere, add a 1.0 M solution of the Grignard reagent (e.g., phenylmagnesium bromide in THF, 1.2 mmol) to a solution of the O-phenylsulfonyloxime (1.0 mmol) in dichloromethane (10 mL) at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Hydrolysis: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude imine product in a mixture of THF (5 mL) and 2 M hydrochloric acid (5 mL) and stir at room temperature for 1 hour to effect hydrolysis.
-
Purification: Neutralize the mixture with saturated aqueous sodium bicarbonate and extract the product with diethyl ether. Dry the combined organic layers and concentrate. Purify the resulting crude amine by silica gel column chromatography to afford the desired primary amine.
Representative Protocol 2: Asymmetric α-Amination of a Ketone with Di-tert-butyl Azodicarboxylate (DBAD)
This protocol is based on the method developed by Trost and coworkers for the synthesis of α-amino ketones.[11]
-
Catalyst Preparation: In a glovebox, add the ProPhenol ligand (0.011 mmol, 5.5 mol%) to an oven-dried vial. Add a 1.0 M solution of diethylzinc in hexanes (0.010 mmol, 5.0 mol%) and stir for 30 minutes at room temperature. Remove the solvent under vacuum to yield the active Zn-ProPhenol catalyst.
-
Reaction Setup: To the vial containing the catalyst, add 3 Å molecular sieves (10 mg), the ketone substrate (e.g., 2-methyl-1-indanone, 0.20 mmol), and toluene (1.0 mL).
-
Amination: Add di-tert-butyl azodicarboxylate (DBAD) (0.30 mmol) to the mixture. Seal the vial and stir at 40 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature and filter it through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the enantioenriched hydrazine product. The enantiomeric excess can be determined by chiral HPLC analysis.
Conclusion
The field of electrophilic amination has matured significantly, offering a diverse toolkit for C-N bond formation. Hydroxylamine derivatives, particularly reagents like DPPH, provide a mild and highly general method for aminating organoboronic acids, even for challenging electron-deficient systems.[21] Oxaziridines remain a powerful choice for transferring well-defined amino groups, including protected and unprotected fragments, with ketone-derived variants offering improved reaction profiles by avoiding aldehyde-related side products.[9] For the highly valuable asymmetric α-amination of carbonyls, azodicarboxylates used in conjunction with chiral catalysts deliver exceptional levels of enantioselectivity, enabling the construction of complex stereocenters.[11] The selection of the optimal reagent requires careful consideration of the nucleophile's nature, the desired amine's structure, and the overall synthetic strategy, as outlined in the provided data and workflows.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Iron Catalyzed Asymmetric Oxyamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Electrophilic Aminating Agents for N-N Bond Formation
For researchers, scientists, and professionals in drug development, the formation of nitrogen-nitrogen (N-N) bonds is a critical step in the synthesis of a wide array of pharmaceuticals and bioactive molecules. While O-(4-Nitrophenyl)hydroxylamine has been a staple reagent for this transformation, a host of modern alternatives offer significant advantages in terms of efficiency, substrate scope, and safety. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
Executive Summary
The landscape of electrophilic amination for N-N bond formation has evolved significantly, moving beyond traditional reagents to embrace more stable, efficient, and versatile alternatives. This guide focuses on a comparative analysis of prominent substitutes for this compound, including other O-acyl hydroxylamines, O-pivaloyl hydroxylammonium triflate (PONT), oxaziridines, and innovative catalytic systems for reductive N-N coupling. Each class of reagents presents a unique profile of reactivity, substrate compatibility, and reaction conditions, providing a broad toolkit for the modern synthetic chemist.
Performance Comparison of Electrophilic Aminating Reagents
The selection of an appropriate aminating agent is contingent on the specific substrate and desired outcome. The following tables summarize the performance of key alternatives based on reported yields and reaction conditions in representative transformations.
Table 1: N-Amination of 2-Oxazolidinones
| Aminating Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) | NaH | Dioxane | RT | 24 | 95 | [1][2] |
| O-(2,4-dinitrophenyl)hydroxylamine | NaH | Dioxane | RT | 24 | 75 | [1] |
| O-(diphenylphosphinyl)hydroxylamine | NaH | Dioxane | RT | 24 | 68 | [1] |
| Monochloroamine (NH2Cl) | NaH | Dioxane | RT | 24 | 55 | [3] |
| This compound | NaH | Dioxane | RT | 24 | 45 | [1] |
Table 2: Electrophilic Amination of Primary Amines to Hydrazines
| Aminating Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethylketomalonate-derived oxaziridine | Various primary amines | Dichloromethane | RT | 72 | 70-90 | [4][5] |
| O-Pivaloyl hydroxylammonium triflate (PONT) | Arenes | Not specified | Not specified | Not specified | Good | [6][7] |
| Organophosphorus-catalyzed reductive coupling | Nitroarenes and anilines | Not specified | Not specified | Not specified | up to 90 | [8][9] |
In-Depth Look at Key Alternatives
O-(p-nitrobenzoyl)hydroxylamine (NbzONH2)
Considered a superior alternative for the N-amination of amides, particularly 2-oxazolidinones.[1][2] The p-nitrobenzoyl group enhances the electrophilicity of the nitrogen atom, leading to higher yields compared to this compound under similar conditions.[1]
O-Pivaloyl hydroxylammonium triflate (PONT)
This bench-stable reagent is particularly useful for introducing unprotected amino groups.[6][7] PONT avoids the need for protecting group manipulations, thereby improving step efficiency and atom economy.[6][7] It has found broad application in the catalytic amination of alkenes, arenes, and thiols.[6]
Oxaziridines
Oxaziridines, especially those with N-Boc or other electron-withdrawing groups, are highly effective for the electrophilic amination of a wide range of nucleophiles, including primary amines.[4][10] The diethylketomalonate-derived N-Boc-oxaziridine is a stable, isolable solid that provides good to excellent yields of N-Boc protected hydrazines.[5] This method is noted for its compatibility with various functional groups and its applicability in one-pot syntheses.[4][5]
Catalytic Reductive N-N Coupling
A modern and efficient approach involves the cross-selective intermolecular reductive coupling of nitroarenes and anilines.[8][9][11] This method, often catalyzed by a small ring phosphacycle, utilizes a hydrosilane as the terminal reductant and demonstrates good chemoselectivity and functional group tolerance, providing a modular route to unsymmetrical hydrazines.[8][9]
Experimental Protocols
General Procedure for N-Amination of 2-Oxazolidinones with O-(p-nitrobenzoyl)hydroxylamine
To a solution of the 2-oxazolidinone (1.0 equiv) in anhydrous dioxane (0.2 M), sodium hydride (1.0-1.1 equiv of a 60% dispersion in mineral oil) is added. The resulting mixture is stirred at 60 °C for 1 hour and then cooled to room temperature. O-(p-nitrobenzoyl)hydroxylamine (1.00-1.05 equiv) is then added in one portion. The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude N-amino-2-oxazolidinone.[1]
General Procedure for Electrophilic Amination of Primary Amines with Diethylketomalonate-derived Oxaziridine
To a solution of the primary amine (1.0 equiv) in dichloromethane (0.1 M) at room temperature is added a solution of the diethylketomalonate-derived oxaziridine (1.1 equiv) in dichloromethane. The reaction mixture is stirred at room temperature for 72 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding N-Boc protected hydrazine.[4][5]
Visualizing Reaction Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed reaction mechanisms.
Caption: Experimental workflow for the N-amination of 2-oxazolidinones.
Caption: Proposed mechanism for the electrophilic amination of a primary amine with an N-Boc oxaziridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 6. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 8. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organocatalyst for Hydrazine Derivative Synthesis by Cross-Coupling of Nitroarenes and Anilines | TCI EUROPE N.V. [tcichemicals.com]
A Researcher's Guide to Validating the Purity of Synthesized Amines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized amines is a critical step in guaranteeing the safety, efficacy, and quality of final products. The inherent chemical properties of amines, however, present unique analytical challenges. This guide offers an objective comparison of the most effective analytical methods for validating amine purity, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The primary methods for determining the purity of synthesized amines are chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the often low UV absorbance and high polarity of amines, a derivatization step is frequently necessary to improve their chromatographic behavior and detectability.[1]
Below is a summary of the performance characteristics of these key analytical methods.
| Parameter | HPLC-UV (with Derivatization) | GC-FID | LC-MS/MS |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, with UV detection of a chromophore-tagged derivative. | Separation of volatile and thermally stable compounds in a gaseous mobile phase, detected by flame ionization. | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity. |
| Typical Analytes | Primary and secondary amines, non-volatile or thermally labile amines.[2] | Volatile primary, secondary, and tertiary amines.[3] | A wide range of amines, including trace-level impurities. |
| Limit of Detection (LOD) | ng/mL to low µg/mL range.[4][5] | µg/kg to ng/g range.[6][7] | pg/g to ng/g range.[7] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range.[4][5] | µg/kg to ng/g range.[6][7] | pg/g to ng/g range.[7] |
| Linearity (r²) | Typically >0.99.[8] | Typically >0.995.[6] | Typically >0.99.[9] |
| Accuracy (% Recovery) | 98.2–102.0%.[4] | 70-120%.[6] | 76-111%.[7] |
| Precision (%RSD) | < 2.9%.[4] | < 20%.[6] | < 17%.[7] |
| Advantages | Versatile for a wide range of amines, well-established and widely available.[10] | High separation efficiency for volatile compounds, robust and cost-effective detectors (FID).[11] | High sensitivity and selectivity, suitable for complex matrices and trace analysis.[12] |
| Limitations | Often requires derivatization, longer analysis times compared to GC.[10] | Limited to volatile and thermally stable compounds, potential for peak tailing.[13] | Higher equipment cost and complexity, potential for matrix effects.[1] |
Experimental Workflows and Logical Relationships
A general workflow for the validation of amine purity involves several key stages, from sample preparation to data analysis and final reporting.
Caption: General experimental workflow for amine purity validation.
The selection between HPLC and GC is a critical decision in method development, guided by the physicochemical properties of the amine analyte.
Caption: Decision tree for selecting between HPLC and GC for amine analysis.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulously detailed experimental protocols. Below are representative methods for the analysis of amine purity using HPLC with pre-column derivatization and GC.
Protocol 1: HPLC Analysis of Amines with Pre-column Derivatization using NBD-Cl
This protocol is adapted for the analysis of primary and secondary amines using 4-Chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent, followed by HPLC with fluorescence detection.[4]
1. Materials and Reagents:
-
Amine standards and synthesized amine sample
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Methanol (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Phosphoric acid
-
Water, HPLC grade
2. Preparation of Solutions:
-
NBD-Cl Solution (0.33 mg/mL): Dissolve 33.0 mg of NBD-Cl in 100 mL of MeOH. Store at 2–8 °C in a dark vial.[4]
-
Borate Buffer (20 mM, pH 11): Dissolve 122 µg of boric acid in 100 mL of water. Adjust the pH to 11 using 1.0 M NaOH.[4]
-
Phosphate Buffer (20 mM, pH 2.8): Dissolve 2.759 g of NaH₂PO₄ in 1 L of water. Adjust the pH to 2.8 with phosphoric acid.[4]
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water/methanol 1:1 v/v).
3. Derivatization Procedure:
-
In a vial, mix 200 µL of the amine standard solution or sample, 50 µL of borate buffer (20 mM, pH 11), and 150 µL of NBD-Cl solution (0.33 mg/mL).[4]
-
Vortex the mixture for 1 minute.[4]
-
Heat the vial in a heating block at 70 °C for 30 minutes.[4]
-
Immediately place the vial in a freezer for 1 minute to stop the reaction.[4]
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to HPLC analysis.[4]
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Phosphate Buffer (20 mM, pH 2.8)
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate the derivatized amines.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Detector: Fluorescence Detector (λex = 450 nm, λem = 540 nm)
-
Injection Volume: 20 µL
Protocol 2: GC Analysis of Volatile Amines
This protocol provides a general procedure for the analysis of volatile primary, secondary, and tertiary amines using a capillary GC with a Flame Ionization Detector (FID).[3]
1. Materials and Reagents:
-
Amine standards and synthesized amine sample
-
Acetonitrile, GC grade (or other suitable solvent)
-
Helium (carrier gas)
2. Preparation of Solutions:
-
Amine Standard Stock Solutions (0.02 - 0.2%): Prepare stock solutions of individual amine standards in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range of the analyte in the sample.
3. GC Conditions:
-
Column: Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 1.2 µm film thickness (or equivalent)[3]
-
Carrier Gas: Helium at a constant pressure of 100 kPa (1 bar).[3]
-
Oven Temperature Program:
-
Injector: Splitter, 100 mL/min split flow.[3]
-
Injector Temperature: 200 °C.[3]
-
Detector: FID.[3]
-
Detector Temperature: 275 °C.[3]
-
Injection Volume: 0.1 µL.[3]
4. Analysis Procedure:
-
Inject the prepared standards to establish the calibration curve.
-
Inject the synthesized amine sample (dissolved in acetonitrile).
-
Identify and quantify the amine and any impurities by comparing their retention times and peak areas to those of the standards.
By selecting the appropriate analytical methodology and meticulously following validated protocols, researchers can confidently ascertain the purity of synthesized amines, ensuring the integrity and reliability of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bre.com [bre.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
Characterization of N-aminated Products: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of N-aminated products is a critical step in synthesis, quality control, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques for elucidating the structure and confirming the identity of these compounds. This guide provides a comprehensive comparison of these techniques and other alternatives, supported by experimental data and detailed protocols.
At a Glance: NMR vs. Mass Spectrometry for N-aminated Product Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed molecular structure, connectivity of atoms, stereochemistry, and dynamic information.[1] | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[2] |
| Strengths | Unambiguous structure elucidation, non-destructive. | High sensitivity, ability to analyze complex mixtures when coupled with separation techniques. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules.[1] | Provides indirect structural information, isomers can be difficult to distinguish without tandem MS. |
| Typical Sample Amount | 1-25 mg for ¹H NMR, higher for ¹³C NMR.[3] | Micrograms to nanograms, depending on the ionization technique. |
Quantitative Data Summary
NMR Spectroscopy Data
The chemical environment of the protons and carbons in proximity to the nitrogen atom in N-aminated products gives rise to characteristic chemical shifts in NMR spectra.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for N-aminated Products. [4][5][6][7]
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Primary Amines (R-NH₂) | N-H: 0.5 - 5.0 (broad); Cα-H: 2.3 - 3.0 | Cα: 10 - 65 |
| Secondary Amines (R₂-NH) | N-H: 0.5 - 5.0 (broad); Cα-H: 2.3 - 3.0 | Cα: 10 - 65 |
| Tertiary Amines (R₃-N) | Cα-H: 2.3 - 3.0 | Cα: 10 - 65 |
| Aromatic Amines (Ar-NH₂) | N-H: 3.0 - 5.0; Cα-H: ~3.5 | Cα: 120 - 150 |
Note: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. The signal often disappears upon addition of D₂O, which can be a useful diagnostic tool.[2][4]
Mass Spectrometry Data
Mass spectrometry of N-aminated compounds is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][8] The primary fragmentation pathway for aliphatic amines is α-cleavage.[4][8][9][10]
Table 2: Common Mass Spectrometry Fragments (m/z) for Aliphatic Amines. [9][10][11][12]
| Amine Type | Fragmentation Pathway | Common Fragment (m/z) | Notes |
| Primary Amines | α-cleavage | 30 (CH₂=NH₂⁺) | Often the base peak. |
| Secondary Amines | α-cleavage | 44, 58, 72, etc. | Loss of the largest alkyl group is favored. |
| Tertiary Amines | α-cleavage | 58, 72, 86, etc. | Loss of the largest alkyl group is favored. |
| Cyclic Amines | Ring fragmentation | M-1 | Loss of a hydrogen radical is common. |
Comparison with Alternative Techniques
While NMR and MS are powerful, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for N-aminated Product Characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence of functional groups (N-H, C-N bonds).[1][2] | Fast, simple, and inexpensive. | Provides limited structural information.[1] |
| HPLC | Purity, quantification, and separation of mixtures.[13][14] | High resolution and sensitivity, suitable for quantitative analysis. | Requires derivatization for amines lacking a chromophore.[13][15][16] |
| Elemental Analysis | Elemental composition (C, H, N). | Provides the empirical formula. | Does not provide structural information. |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh 5-25 mg of the N-aminated product for ¹H NMR. For ¹³C NMR, a higher concentration is often necessary (20-50 mg).[3]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the sample and does not have signals that overlap with key analyte peaks.[3][17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][17] Gentle vortexing or sonication can aid dissolution.[3]
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean NMR tube.[18]
-
Labeling: Clearly label the NMR tube.[18]
Mass Spectrometry Analysis (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the N-aminated product (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, for amines).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
HPLC Analysis with Pre-column Derivatization
For amines that lack a UV chromophore, pre-column derivatization is often employed to enhance detection by HPLC.
-
Standard and Sample Preparation: Prepare standard solutions of the amine and the sample extract in a suitable solvent.[15]
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components on a suitable column (e.g., C18).
-
Detect the derivatized amines using a UV-Vis or fluorescence detector at the appropriate wavelength.
-
-
Quantification: Create a calibration curve from the derivatized standards to quantify the amine in the sample.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. DSpace [helda.helsinki.fi]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sites.bu.edu [sites.bu.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Analysis of Leaving Group Ability in Hydroxylamine Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is paramount in the fields of bioconjugation and drug development, where the precise and efficient formation of stable covalent bonds is critical. Hydroxylamine reagents, which react with aldehydes and ketones to form stable oxime linkages, are indispensable tools in this regard. The reactivity of these reagents is significantly influenced by the nature of the substituent on the oxygen atom, which acts as a leaving group during the initial nucleophilic attack and subsequent dehydration steps of oxime formation. This guide provides an objective comparison of the performance of various O-substituted hydroxylamine reagents, supported by experimental data and detailed methodologies, to inform the selection of the most suitable reagent for specific research and development applications.
Performance Comparison of Hydroxylamine Reagents
The leaving group ability in the context of oxime ligation is intrinsically linked to the overall reaction kinetics. The electronic and steric properties of the O-substituent on the hydroxylamine reagent directly impact its nucleophilicity and the stability of the tetrahedral intermediate formed during the reaction. A summary of the relative performance of common hydroxylamine reagents is presented below.
| Hydroxylamine Reagent | O-Substituent (Leaving Group Aspect) | Relative Reactivity | Key Characteristics | Second-Order Rate Constant (k) M⁻¹s⁻¹ |
| Hydroxylamine | -H | High | As the parent compound, it exhibits the highest reactivity due to minimal steric hindrance and the high nucleophilicity of the nitrogen. However, the reagent itself can be less stable.[1] | Not explicitly found for a direct comparison |
| O-Methylhydroxylamine | -CH₃ | Moderate | A widely used reagent that offers a good balance between reactivity and the stability of the resulting O-methyl oxime.[1] It is a benchmark for comparing other alkoxyamines. | Not explicitly found for a direct comparison |
| O-Ethylhydroxylamine | -CH₂CH₃ | Moderate to Low | The ethyl group introduces slightly more steric bulk compared to the methyl group, which can lead to a modest decrease in reaction rates.[1] | Not explicitly found for a direct comparison |
| O-Benzylhydroxylamine | -CH₂C₆H₅ | Low | The bulky benzyl group significantly increases steric hindrance, resulting in slower reaction kinetics. This can be advantageous for applications requiring controlled or slower ligation.[1] | Not explicitly found for a direct comparison |
| Aminooxyacetyl Peptide | -C(O)CH₂-Peptide | (Variable) | In a specific study, the reaction of an aminooxyacetyl-functionalized peptide with benzaldehyde in the presence of 100 mM aniline at pH 7 yielded a rate constant of 8.2 ± 1.0 M⁻¹s⁻¹.[2] | 8.2 ± 1.0 |
Note: The second-order rate constants can be significantly influenced by reaction conditions such as pH, temperature, and the presence of catalysts like aniline.[3][4] The provided rate constant for the aminooxyacetyl peptide is under specific catalytic conditions and serves as a reference point. While comprehensive side-by-side quantitative kinetic data for a wide range of alkoxyamines under identical conditions is not extensively documented in a single source, the qualitative and semi-quantitative comparisons are based on established principles of organic reactivity.[1]
Factors Influencing Leaving Group Ability and Reactivity
The "leaving group" in the context of the overall oxime formation is the hydroxyl (-OH) group of the tetrahedral intermediate, which departs as a water molecule. The O-substituent of the hydroxylamine reagent influences the rate of both the initial nucleophilic attack and the subsequent dehydration step.
-
Electronic Effects: Electron-donating groups on the oxygen can increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups can decrease nucleophilicity. The stability of the resulting oxime is also influenced by these electronic factors.
-
Steric Hindrance: Bulky O-substituents can sterically hinder the approach of the nucleophilic nitrogen to the carbonyl carbon, thereby slowing down the reaction rate.[1] This is evident in the decreased reactivity observed when moving from O-methyl- to O-benzylhydroxylamine.[1]
Experimental Protocols
A robust and reproducible experimental design is crucial for the accurate comparison of hydroxylamine reagents. Below are detailed methodologies for conducting kinetic analyses of oxime ligation reactions.
General Protocol for Monitoring Oxime Ligation Kinetics by RP-HPLC
This protocol outlines a general method for determining the reaction kinetics of oxime formation using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
1. Preparation of Stock Solutions:
- Prepare a stock solution of the aldehyde or ketone-containing molecule (e.g., 10 mM in a compatible buffer like 0.1 M phosphate buffer at the desired pH).
- Prepare stock solutions of the various hydroxylamine reagents to be tested (e.g., 10 mM in the same buffer).
- If a catalyst is used, prepare a stock solution of the catalyst (e.g., 1 M aniline in the same buffer).
2. Reaction Setup:
- In a temperature-controlled vial, combine the buffer, the carbonyl compound stock solution, and the catalyst stock solution (if applicable) to achieve the desired final concentrations.
- Initiate the reaction by adding the hydroxylamine reagent stock solution. Ensure thorough mixing.
3. Time-Course Analysis:
- At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a precise aliquot of the reaction mixture.
- Quench the reaction immediately. This can be achieved by acidification (e.g., adding an equal volume of 1% trifluoroacetic acid) or by adding a scavenger for one of the reactants.
- Analyze the quenched samples by RP-HPLC.
4. HPLC Analysis:
- Use a C18 column with a suitable gradient elution method (e.g., water/acetonitrile with 0.1% TFA).
- Monitor the elution of the reactants and the oxime product by UV absorbance at a wavelength where both the reactant and product have significant absorbance (e.g., 220 nm or 254 nm).
- Integrate the peak areas corresponding to a disappearing reactant and the appearing product at each time point.
5. Data Analysis:
- Convert the peak areas to concentrations using a standard curve if necessary.
- Plot the concentration of the product formed or the reactant consumed against time.
- Fit the data to a second-order rate equation to determine the observed rate constant (k_obs). The second-order rate law is expressed as: Rate = k[carbonyl][hydroxylamine].
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical transformations and experimental procedures involved in the comparative study of hydroxylamine reagents.
References
Validating the Chemoselectivity of O-(4-Nitrophenyl)hydroxylamine Reactions: A Comparative Guide
In the landscape of chemical biology and drug development, the ability to form stable covalent bonds with high specificity in the presence of multiple reactive functional groups is paramount. O-(4-Nitrophenyl)hydroxylamine (NPHA) has emerged as a reagent of significant interest, particularly for its role in chemoselective ligations. This guide provides a comprehensive comparison of NPHA's reactivity and chemoselectivity against alternative methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal tools for their molecular assembly needs.
At a Glance: NPHA's Unique Reactivity
This compound and its derivatives exhibit a unique chemoselectivity profile. While hydroxylamines are classically known for their reaction with aldehydes and ketones to form oximes, NPHA participates in a highly selective amide-forming ligation with α-ketoacids, such as pyruvic acid derivatives.[1][2] This reactivity is noteworthy because it proceeds efficiently in the presence of a wide array of other nucleophilic functional groups that would typically compete in other ligation reactions. The electron-withdrawing nature of the 4-nitrophenyl group enhances the leaving group ability of the N-OR substituent, which is a key factor in driving the reactivity towards amide formation with α-ketoacids.[1][2]
Comparative Analysis: NPHA vs. Alternative Ligation Chemistries
The choice of a ligation strategy depends critically on the target molecules and the functional groups present. Here, we compare the NPHA/α-ketoacid ligation with two common alternatives: standard oxime formation and hydrazine-based hydrazone formation.
| Feature | This compound (NPHA) + α-Ketoacid | Standard Alkoxyamine + Aldehyde/Ketone | Hydrazine Derivative + Aldehyde/Ketone |
| Reaction Type | Amide-forming ligation | Oxime ligation | Hydrazone ligation |
| Key Reactants | N-substituted NPHA and α-ketoacid | Alkoxyamine and carbonyl (aldehyde or ketone) | Hydrazine/hydrazide and carbonyl |
| Bond Formed | Amide (-CO-NH-) | Oxime (-C=N-O-) | Hydrazone (-C=N-NH-) |
| Chemoselectivity | High; selective over amines, thiols, phenols, and acids.[1][2] | Moderate to high; can cross-react with other carbonyls. | Moderate; can cross-react with other carbonyls. |
| Stability of Linkage | Very high (Amide bond) | High; generally stable under physiological conditions. | Moderate; susceptible to hydrolysis, especially at low pH. |
| Key Advantage | Forms a native amide bond in high selectivity, avoiding common nucleophiles. | Bioorthogonal; widely used in bioconjugation. | Can be used to introduce cleavable linkages. |
| Primary Application | Peptide synthesis, bioconjugation where an amide bond is desired. | Bioconjugation, surface modification, hydrogel formation. | Bioconjugation, labeling, synthesis of cleavable conjugates. |
Quantitative Validation of NPHA's Chemoselectivity
The hallmark of NPHA's utility is its demonstrated chemoselectivity. Competition experiments are crucial for validating this property. In a key study, N-phenethyl-O-(4-nitrophenyl)hydroxylamine was reacted with pyruvic acid in the presence of a variety of other common biological nucleophiles. The results of these experiments highlight the remarkable selectivity of the NPHA ligation.
Table 1: Chemoselectivity of N-phenethyl-O-(4-nitrophenyl)hydroxylamine in Competition Experiments
| Competing Nucleophile (Excess) | Substrate 1 | Substrate 2 | Product | Yield of Amide Product | Side Product Formation |
| Glycine | N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic Acid | N-phenethyl-2-oxopropanamide | High | Not significant |
| L-Cysteine | N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic Acid | N-phenethyl-2-oxopropanamide | High | Not significant |
| L-Lysine | N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic Acid | N-phenethyl-2-oxopropanamide | High | Not significant |
| Phenol | N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic Acid | N-phenethyl-2-oxopropanamide | High | Not significant |
| Hexanoic Acid | N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic Acid | N-phenethyl-2-oxopropanamide | High | Not significant |
Note: This table is a qualitative summary based on published findings.[1][2] The term "High" indicates that the amide product was the major product observed, demonstrating significant chemoselectivity.
Visualizing the Chemistry and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction pathway, the experimental workflow for its validation, and a decision-making framework for selecting the appropriate ligation chemistry.
References
A Cost-Benefit Analysis of O-(4-Nitrophenyl)hydroxylamine in Synthetic Chemistry
In the landscape of synthetic chemistry, the efficient introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and materials science. O-(4-Nitrophenyl)hydroxylamine has emerged as a notable reagent for electrophilic amination. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, cost, and safety profile with other common electrophilic aminating agents. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison of Electrophilic Aminating Agents
The efficacy of an aminating agent is determined by its reactivity, selectivity, and the yields it produces under various reaction conditions. This compound has demonstrated considerable utility in specific applications, particularly in the chemoselective formation of amides. However, a broader perspective requires a comparison with other widely used reagents.
| Reagent | Typical Application | Reported Yield | Key Advantages | Key Disadvantages |
| This compound | Chemoselective amide formation from pyruvic acid derivatives.[1] | 65-75% (for its own synthesis)[1]; "Good yields" for amides.[1] | High chemoselectivity in the presence of other nucleophiles.[1] | Limited documented applications compared to other reagents. |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Amination of aryl boronic acids and esters to primary anilines.[2] Amination of carbanions and N-heterocycles.[3][4] | Up to 90% for anilines.[2] 34-62% for various amines and N-amino heterocycles.[3][4] | Broad substrate scope, exceptional functional group tolerance, and rapid reaction times at room temperature.[2] Safer to prepare than HOSA.[3][4] | Can be less versatile than HOSA for certain applications.[3][4] |
| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | Amination of ester enolates and pyridines.[5] Aziridination of alkenes.[6][7] | Moderate to good yields for aminoacetates; up to 99% for N-iminopyridium ylides.[5] | Effective for a range of C- and N-nucleophiles.[5] Considered a safer alternative to some other reagents.[6][7] | Can be less effective for certain aminations compared to other reagents.[8] |
| Hydroxylamine-O-sulfonic acid (HOSA) | Amination of a wide range of substrates including aliphatic, aromatic, and heterocyclic compounds.[9] | 10-40% for homolytic aromatic amination.[9] Yields are generally good for other applications.[9] | Versatile reagent with broad applicability.[9][10] Inexpensive.[11] | Preparation can be hazardous.[3][4] Yields can be low in some cases.[3][9] |
Cost Analysis
The economic viability of a synthetic route is heavily influenced by the cost of reagents. The following table provides an approximate cost comparison for the discussed aminating agents, based on currently available supplier information. Prices can vary based on purity, quantity, and supplier.
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich[12] | ~$18.40 |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Chem-Impex[13] | ~$22.03 |
| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | Cenmed Enterprises[14] | ~$21.85 |
| Hydroxylamine-O-sulfonic acid (HOSA) | Chem-Impex[15] | ~$0.74 (for 25g) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for amination reactions using this compound and its alternatives.
Synthesis of O-(4-Nitrophenyl)hydroxylamines
A series of O-(4-nitrophenyl)hydroxylamines can be synthesized from their corresponding oximes. The general procedure involves the reduction of the oxime using a pulsed addition of excess sodium cyanoborohydride (NaBH3CN) at pH 3. This method has been reported to yield the desired hydroxylamines in 65-75% yields.[1]
Chemoselective Amide Formation using this compound
The reaction of an N-phenethyl-O-(4-nitrophenyl)hydroxylamine with a pyruvic acid derivative in a solvent system of 68% DMSO/phosphate buffered saline can generate the corresponding amide in good yields. Competition experiments have shown that this reaction proceeds with high chemoselectivity in the presence of other nucleophiles like glycine, cysteine, and phenol.[1]
Amination of Aryl Boronic Acids using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
A general procedure for the amination of (hetero)aryl boronic acids involves reacting the boronic acid with DPPH in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF) at room temperature. This method is reported to be rapid, with reaction times of around 2 hours, and provides primary anilines in up to 90% yield.[2]
Amination of Indole using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
An improved one-flask amination of indole can be achieved by reacting it with DPPH. This reaction has been reported to provide a 52-62% yield of the N-aminoindole. Under the same conditions, using HOSA resulted in consistently lower yields.[3][4]
Amination of Ester Enolates with O-(2,4-Dinitrophenyl)hydroxylamine (DPH)
The amination of ester enolates can be performed by deprotonating the ester with a suitable base to form the enolate, followed by reaction with DPH. This method affords ethyl aminoacetates in moderate to good yields.[5]
General Amination using Hydroxylamine-O-sulfonic acid (HOSA)
HOSA is a versatile aminating agent. For example, the amination of pyridine to form the 1-aminopyridinium salt is a common application.[10] The hydroboration-amination of olefins is another general procedure where an olefin is first hydroborated, and the resulting organoborane is then treated with HOSA to yield the primary amine.[16]
Safety and Handling
Electrophilic aminating agents are energetic compounds and should be handled with care.
-
This compound and its dinitro-analogue (DPH) are nitro-containing compounds, which are potentially explosive and should be handled with appropriate precautions.
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is generally considered safer to prepare and handle than HOSA.[3][4] However, like all hydroxylamine derivatives, it should be treated as a potentially unstable compound.
-
Hydroxylamine-O-sulfonic acid (HOSA) is known to be hazardous to prepare.[3][4] It is a powerful reagent and should be stored at low temperatures and handled with extreme caution.
Logical Workflow for Reagent Selection
The choice of an appropriate aminating agent depends on a variety of factors including the substrate, desired product, cost, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting an electrophilic aminating agent.
Conclusion
This compound is a valuable reagent for specific applications, particularly for the chemoselective synthesis of amides where it demonstrates high selectivity. Its cost is comparable to other specialized aminating agents like DPPH and DPH. However, for broader applications in electrophilic amination, reagents like DPPH and HOSA offer greater versatility. DPPH stands out for its high yields, mild reaction conditions, and improved safety profile compared to HOSA, making it an excellent choice for the amination of organoboronic acids and certain heterocycles. HOSA, while being the most cost-effective option and highly versatile, presents significant handling and safety challenges. The choice of the optimal aminating agent will ultimately depend on a careful consideration of the specific synthetic target, substrate compatibility, desired performance, budgetary constraints, and, most importantly, safety protocols within the laboratory.
References
- 1. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. O-(Diphenylphosphinyl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. cenmed.com [cenmed.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Performance of O-(4-Nitrophenyl)hydroxylamine in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent can be critical to the success of a chemical reaction. This guide provides a comprehensive comparison of the performance of O-(4-Nitrophenyl)hydroxylamine (CAS No. 33543-55-4), a key reagent in organic synthesis, across various solvent systems. Data-driven insights into its solubility, stability, and reactivity are presented, alongside a comparative analysis with alternative reagents, to facilitate informed decisions in experimental design.
Solubility Profile
| Solvent System | Solubility | Source |
| 68% DMSO/phosphate buffered saline | Sufficient for reaction | [3] |
| N,N-dimethylformamide (DMF) | Soluble | |
| Water | Partially soluble | [4] |
| Acetone | ~5 mg/mL | [4] |
| Methanol, DMSO, DMF | Higher than in water or acetone | [4] |
Performance in Different Solvent Systems
The solvent system significantly influences the reactivity and stability of this compound. Research has highlighted its utility in chemoselective amide formation, particularly in mixed aqueous-organic solvent systems.
Amide Formation in Mixed Solvent Systems
A key application of this compound is in the chemoselective formation of amides from pyruvic acid derivatives. Competition experiments have been successfully conducted in a mixture of 68% dimethyl sulfoxide (DMSO) and phosphate-buffered saline.[3][5] This indicates that the reagent is sufficiently stable and reactive in the presence of water and a polar aprotic solvent. The study also alludes to further solvent studies in tert-Butanol/buffer mixtures, suggesting its applicability in other protic/aprotic solvent combinations.[3]
Electrochemical Behavior in Aprotic Solvents
Studies on the electroreduction of N-phenylhydroxylamines have been carried out in the aprotic solvent N,N-dimethylformamide (DMF) with a supporting electrolyte. In these studies, N-(4-nitrophenyl)hydroxylamine was shown to undergo electroreduction, indicating its stability and reactivity in this common organic solvent.
Comparison with Alternative Reagents
This compound belongs to a class of electrophilic aminating agents. Its performance can be benchmarked against other commonly used reagents, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) and O-mesitylenesulfonylhydroxylamine (MSH).
The reactivity of these reagents is influenced by the leaving group's ability to stabilize a negative charge. The presence of a second nitro group in DPH, for instance, makes the 2,4-dinitrophenoxide a better leaving group than the 4-nitrophenoxide from this compound. This generally translates to higher reactivity for DPH.
| Reagent | Key Features |
| This compound | - Thermally stable.[6] - Used for enantioselective synthesis of chiral methyl groups.[6] - Effective for chemoselective amide formation.[3][5] |
| O-(2,4-dinitrophenyl)hydroxylamine (DPH) | - Highly efficient aminating agent. - Considered a safer alternative to some other reagents. |
| O-Mesitylenesulfonylhydroxylamine (MSH) | - A well-established electrophilic aminating agent. |
It has been noted that for some amination reactions involving N-O species, the use of perfluorinated solvents can enhance reactivity. This suggests that exploring such solvent systems for this compound could be a fruitful area for optimization.
Experimental Protocols
General Procedure for Chemoselective Amide Formation
The following is a representative protocol for the chemoselective reaction of an N-substituted-O-(4-nitrophenyl)hydroxylamine with a pyruvic acid derivative, based on published research.[3][5]
Materials:
-
N-phenethyl-O-(4-nitrophenyl)hydroxylamine
-
Pyruvic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (pH 7.4)
-
Other nucleophiles for competition studies (e.g., glycine, cysteine, phenol)
Procedure:
-
Prepare a solution of N-phenethyl-O-(4-nitrophenyl)hydroxylamine (1 equivalent) in 68% DMSO/phosphate buffered saline.
-
Add pyruvic acid (2 equivalents) to the solution.
-
For competition experiments, add other nucleophiles (e.g., glycine, cysteine, phenol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Upon completion, the desired amide product can be isolated and purified using standard chromatographic techniques.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Reaction scheme for amide synthesis.
Caption: Workflow for amide synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.uniss.it [iris.uniss.it]
- 5. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Metal-Catalyzed and Uncatalyzed Amination Protocols
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where amine scaffolds are prevalent. The choice between metal-catalyzed and uncatalyzed amination protocols is a critical decision in synthetic strategy, with each approach offering a distinct set of advantages and limitations. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Metal-Catalyzed Amination (e.g., Buchwald-Hartwig) | Uncatalyzed Amination (e.g., SNAr, Reductive Amination) |
| Mechanism | Involves a metal catalyst (commonly palladium) that facilitates the coupling of an amine and an organic halide or pseudohalide through a catalytic cycle.[1][2] | Proceeds through various mechanisms, including nucleophilic attack on an electron-deficient aromatic ring (SNAr) or the reduction of an imine intermediate (reductive amination).[3][4] |
| Substrate Scope | Generally broad, tolerating a wide range of functional groups and coupling partners, including electron-rich and electron-neutral aryl halides.[1][2] | More substrate-dependent. SNAr typically requires electron-deficient aryl halides.[5] Reductive amination is applicable to aldehydes and ketones.[6][7][8][9] |
| Reaction Conditions | Often requires elevated temperatures, an inert atmosphere, and specific ligands to achieve high efficiency.[10] | Conditions vary. SNAr can require high temperatures and polar aprotic solvents.[11] Reductive amination conditions are generally mild. |
| Cost &Toxicity | Can be more expensive due to the use of precious metal catalysts (e.g., palladium) and specialized ligands. Potential for metal contamination in the final product. | Generally less expensive, avoiding the cost of metal catalysts. Reagents for reductive amination are typically common and relatively safe. SNAr may use harsh bases or high temperatures. |
| Key Advantages | High generality, excellent functional group tolerance, and the ability to form C-N bonds with challenging substrates.[2] | Cost-effective, avoids potential metal contamination, and can be performed with simpler experimental setups. |
| Key Disadvantages | Cost of catalyst and ligands, potential for metal contamination, and the need for careful optimization of reaction conditions. | Limited substrate scope for SNAr, and potential for side reactions. Reductive amination is not suitable for creating aryl-nitrogen bonds directly. |
Mechanistic Overview
The fundamental difference between these two approaches lies in their reaction mechanisms. Metal-catalyzed aminations, such as the Buchwald-Hartwig reaction, rely on a catalytic cycle to facilitate the C-N bond formation. In contrast, uncatalyzed methods proceed through different pathways depending on the specific reaction type.
Comparative Experimental Data
The following tables provide a comparative overview of reaction conditions and yields for different amination protocols.
Table 1: Comparison of Buchwald-Hartwig Amination and SNAr for the Synthesis of 4-(n-hexylamino)benzonitrile
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Halide | 4-bromobenzonitrile | 4-fluorobenzonitrile |
| Amine | n-hexylamine | n-hexylamine |
| Catalyst | Pd₂(dba)₃ / XPhos | None |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | t-Amyl alcohol | DMSO |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 2 h | 24 h |
| Yield | ~90% | ~85% |
| Data adapted from a comparative study on the sustainability of amination reactions.[12] |
Table 2: Reductive Amination of Various Aldehydes and Ketones
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12 | 95 |
| Cyclohexanone | Morpholine | NaBH₃CN | Methanol | Room Temp | 24 | 88 |
| 4-Methoxybenzaldehyde | Benzylamine | H₂/Pd-C | Ethanol | Room Temp | 6 | 92 |
| Representative data compiled from various sources on reductive amination protocols. |
Experimental Protocols
Metal-Catalyzed Amination: Buchwald-Hartwig Protocol
This protocol is a representative example for the palladium-catalyzed amination of an aryl bromide with an aniline.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, sodium tert-butoxide, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the palladium(II) acetate and tri-tert-butylphosphine.
-
Add the toluene and the aniline via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Uncatalyzed Amination: Nucleophilic Aromatic Substitution (SNAr) Protocol
This protocol describes a typical SNAr reaction between an activated aryl halide and an amine.[11]
Materials:
-
Electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene) (5 mmol)
-
Amine (e.g., piperidine) (5 mmol)
-
Potassium carbonate (K₂CO₃, 7.5 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, amine, and potassium carbonate in DMSO.
-
Heat the mixture to 80-120 °C and stir for 8-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Uncatalyzed Amination: Reductive Amination Protocol
This protocol outlines the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)
-
Acetic acid (optional, 1-2 drops)
Procedure:
-
To a stirred solution of the aldehyde and amine in the solvent at room temperature, add sodium triacetoxyborohydride in one portion. A small amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Comparison
The choice between a metal-catalyzed and an uncatalyzed amination protocol also impacts the experimental workflow. Metal-catalyzed reactions often require more stringent control over the reaction atmosphere to protect the catalyst from deactivation.
Conclusion
The selection of an amination protocol is a multifaceted decision that requires careful consideration of substrate scope, reaction conditions, cost, and scalability. Metal-catalyzed methods like the Buchwald-Hartwig amination offer broad applicability and high functional group tolerance, making them powerful tools for complex molecule synthesis. However, the cost and potential for metal contamination are important considerations. Uncatalyzed methods, such as SNAr and reductive amination, provide cost-effective and metal-free alternatives, though often with a more limited substrate scope. By understanding the fundamental principles and practical considerations of each approach, researchers can make informed decisions to optimize their synthetic strategies for efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 4. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gctlc.org [gctlc.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies of O-(4-Nitrophenyl)hydroxylamine with functional groups
For researchers, scientists, and professionals in drug development, understanding the reactivity profile of a chemical agent is paramount. This guide provides a comparative analysis of the cross-reactivity of O-(4-Nitrophenyl)hydroxylamine with various functional groups, supported by available experimental findings.
This compound is a reagent utilized in organic synthesis, notably for its ability to participate in chemoselective ligations. Its primary application lies in the formation of amide bonds when reacted with pyruvic acid derivatives.[1][2] This chemoselectivity is crucial in complex molecular environments, such as in bioconjugation, where reactions must proceed in the presence of a multitude of other functional groups.
Cross-Reactivity Profile
Studies have investigated the selectivity of this compound for its target substrate in the presence of other common nucleophilic functional groups. These experiments are critical for establishing the reagent's utility in biological and complex chemical systems.
Competition experiments have been conducted using a derivative, N-phenethyl-O-(4-nitrophenyl)hydroxylamine, to assess its reactivity towards pyruvic acid in the presence of an excess of other nucleophiles.[1][2] The findings from these studies indicate a high degree of chemoselectivity. The desired amide formation with pyruvic acid proceeds efficiently even in the presence of functional groups commonly found in biomolecules.[1][2]
The following table summarizes the qualitative results of these competition experiments, highlighting the functional groups that were found to be significantly less reactive than pyruvic acid towards N-phenethyl-O-(4-nitrophenyl)hydroxylamine.
| Functional Group | Representative Compound Used in Study | Observed Cross-Reactivity |
| Amine | Glycine, Lysine | Low |
| Thiol | Cysteine | Low |
| Phenol | Phenol | Low |
| Carboxylic Acid | Hexanoic Acid, Glycine, Cysteine, Lysine | Low |
Table 1: Summary of qualitative cross-reactivity of N-phenethyl-O-(4-nitrophenyl)hydroxylamine in the presence of various nucleophilic functional groups. The primary reaction with pyruvic acid was observed to be highly favored.[1][2]
Experimental Protocols
The following is a generalized experimental protocol for a competition assay to determine the chemoselectivity of an this compound derivative, based on published studies.[1][2]
Objective: To evaluate the extent of amide formation between an this compound derivative and pyruvic acid in the presence of competing nucleophiles.
Materials:
-
N-phenethyl-O-(4-nitrophenyl)hydroxylamine (1 equivalent)
-
Pyruvic acid (2 equivalents)
-
Competing nucleophile (e.g., glycine, cysteine, phenol, hexanoic acid, or lysine)
-
Solvent system (e.g., 68% DMSO in phosphate-buffered saline)
-
Analytical instrumentation (e.g., HPLC, NMR) for product quantification
Procedure:
-
A stock solution of N-phenethyl-O-(4-nitrophenyl)hydroxylamine is prepared in the chosen solvent system.
-
A stock solution of pyruvic acid is prepared.
-
Stock solutions of each competing nucleophile are prepared.
-
In a reaction vessel, N-phenethyl-O-(4-nitrophenyl)hydroxylamine (1 equivalent) and pyruvic acid (2 equivalents) are combined.
-
The competing nucleophile is added to the reaction mixture in excess.
-
The reaction is allowed to proceed at a controlled temperature and for a specific duration.
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction is quenched, and the samples are analyzed by a suitable analytical method (e.g., HPLC) to quantify the amount of the desired amide product formed and to detect any potential side products resulting from reactions with the competing nucleophile.
-
The results are compared to a control reaction run without the competing nucleophile to determine the degree of selectivity.
Visualizing Reaction Selectivity and Workflow
The following diagrams illustrate the logical relationship of the chemoselective reaction and a typical experimental workflow for assessing this selectivity.
Caption: Chemoselective ligation of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of O-(4-Nitrophenyl)hydroxylamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of O-(4-Nitrophenyl)hydroxylamine, ensuring operational integrity and adherence to safety protocols.
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol [1] |
| Appearance | Solid |
| Purity | >98% |
| Storage Temperature | Refrigerator |
Health Hazard Information
This compound is classified as a hazardous substance with the following primary dangers:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
It is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]
Proper Disposal Protocol
The recommended disposal procedure for this compound is to engage a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.
The following workflow outlines the procedural steps for the safe disposal of this compound from the laboratory setting.
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated.[2] For containment, absorb the spilled material with an inert, non-combustible material such as sand or earth. The collected material should then be placed in a suitable container for disposal. It is crucial to prevent the spilled chemical from entering drains or waterways.[2]
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, protecting both personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling O-(4-Nitrophenyl)hydroxylamine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for O-(4-Nitrophenyl)hydroxylamine, offering procedural, step-by-step guidance to ensure operational excellence and mitigate risks.
Hazard Identification and Classification
This compound is a chemical compound that poses significant health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2]
Hazard Statements:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 33543-55-4 | [1] |
| Molecular Formula | C6H6N2O3 | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage Temperature | Refrigerator | [3] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous approach to handling this compound is critical to ensure personnel safety and prevent environmental contamination.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[1] - Clothing: Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is required. | Prevents skin contact, which can be toxic. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1] | Protects against inhalation of toxic dust or vapors. |
Safe Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined above.[1]
-
Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains.[4]
-
Methods for Cleaning Up:
-
For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.
-
For larger spills, use a HEPA-filtered vacuum for cleanup.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental harm.
-
Waste Generation: All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
